molecular formula C5H6BrN3 B112964 5-Bromo-6-methylpyrazin-2-amine CAS No. 74290-69-0

5-Bromo-6-methylpyrazin-2-amine

Cat. No.: B112964
CAS No.: 74290-69-0
M. Wt: 188.03 g/mol
InChI Key: YNMLUNRXLAUIDA-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyrazin-2-amine is a versatile pyrazinamine derivative that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. Its primary research application is as a key chemical intermediate in the exploration of functionally selective ligands for G protein-coupled receptors (GPCRs) . This compound has been specifically utilized in the synthesis and structure-functional selectivity relationship (SFSR) studies of novel non-catechol agonists for the dopamine D1 receptor (D1R) . Researchers are investigating such biased ligands to dissect downstream signaling pathways, as GS protein-biased agonists have demonstrated a sustained response in models of Parkinson's disease with diminished desensitization . The bromine and methyl groups on the pyrazine ring provide strategic sites for further synthetic modification, making this compound a crucial intermediate for developing the next generation of tool compounds in neuropharmacology and GPCR research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMLUNRXLAUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618016
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74290-69-0
Record name 5-Bromo-6-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methylpyrazin-2-amine (CAS: 74290-69-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and the potential applications of 5-Bromo-6-methylpyrazin-2-amine. This pyrazine derivative is a key intermediate in the synthesis of various heterocyclic compounds, particularly kinase inhibitors for drug discovery.

Core Molecular and Physical Properties

This compound is a solid, typically a white or pale yellow powder, at room temperature.[1] Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 74290-69-0[2][3][4]
Molecular Formula C₅H₆BrN₃[2][3][4]
Molecular Weight 188.03 g/mol [2][3]
Appearance White Powder[1]
Boiling Point 273.7 °C at 760 mmHg[5][6]
Density 1.7 g/cm³[6]
Flash Point 119.375 °C[6]
Refractive Index 1.627[6]
Topological Polar Surface Area (TPSA) 51.8 Ų[2]
logP 1.12972[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Storage Conditions 2-8°C, protect from light, inert atmosphere[3][7]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the bromination of a similar aminopyrazine derivative.

Objective: To synthesize this compound via electrophilic bromination of 2-amino-6-methylpyrazine.

Reagents and Materials:

  • 2-amino-6-methylpyrazine

  • Bromine (Br₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methylpyrazine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir the mixture at room temperature.

  • Bromination: Slowly add a solution of bromine (1.2 equivalents) in DCM to the reaction mixture using a dropping funnel. The addition should be carried out at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, add water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-amino-6-methylpyrazine 2-amino-6-methylpyrazine Dissolution Dissolve 2-amino-6-methylpyrazine and pyridine in DCM 2-amino-6-methylpyrazine->Dissolution Bromine Bromine Bromination Slow addition of Bromine in DCM at room temperature Bromine->Bromination Pyridine Pyridine Pyridine->Dissolution DCM DCM DCM->Dissolution Dissolution->Bromination Stirring Stir overnight at room temperature Bromination->Stirring Quenching Add Water Stirring->Quenching Extraction Separate organic layer, wash with brine Quenching->Extraction Drying Dry over Na₂SO₄ and filter Extraction->Drying Concentration Remove solvent under reduced pressure Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data is not publicly available in the searched literature. However, various suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.

Spectroscopic Data TypeAvailability
¹H NMR Data may be available from commercial suppliers.
¹³C NMR Data may be available from commercial suppliers.
Mass Spectrometry (MS) A GC-MS spectrum is available for viewing on SpectraBase, though access to the full spectrum may require a subscription.[8]
Infrared (IR) Spectroscopy Data may be available from commercial suppliers.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Source: Sigma-Aldrich[5]

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable building block for the synthesis of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine core of this compound can serve as a scaffold that interacts with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.

Derivatives of similar bromo-amino-heterocycles have been utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase and Polo-like kinase 4 (PLK4).

Representative Signaling Pathway: p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The development of inhibitors targeting kinases within this pathway is a significant area of research for inflammatory diseases and cancer.

G MAP3K MAPKKK (e.g., ASK1, TAK1) MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Downstream_Targets Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylates Cellular_Response Inflammation, Apoptosis, Cell Cycle Regulation Downstream_Targets->Cellular_Response leads to

References

In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine ring substituted with bromo, methyl, and amino groups. This substitution pattern makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazine core is a recognized scaffold in numerous biologically active molecules, and the presence of a bromine atom provides a reactive handle for further molecular modifications, such as palladium-catalyzed cross-coupling reactions. Understanding the physicochemical properties of this compound is fundamental for its application in the synthesis of novel therapeutic agents, as these properties govern its reactivity, solubility, and pharmacokinetic behavior. This guide provides a summary of its key physicochemical data, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that most of the available data are computationally predicted, and experimental verification is recommended for critical applications.

PropertyValueData TypeSource
Molecular Formula C₅H₆BrN₃-ChemScene
Molecular Weight 188.03 g/mol -ChemScene
CAS Number 74290-69-0-ChemScene
Appearance White to off-white solidExperimentalChemicalBook
Boiling Point 273.8 ± 35.0 °CPredictedChemicalBook
Density 1.699 ± 0.06 g/cm³PredictedChemicalBook
LogP 1.12972PredictedChemScene
pKa 1.96 ± 0.10PredictedChemicalBook
Topological Polar Surface Area (TPSA) 51.8 ŲPredictedChemScene
Hydrogen Bond Acceptors 3PredictedChemScene
Hydrogen Bond Donors 1PredictedChemScene
Rotatable Bonds 0PredictedChemScene

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

  • Thermometer

Procedure:

  • A small amount of the finely powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

  • The assembly is placed in the melting point apparatus.

  • The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded.

  • The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1 °C).

Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method)

Objective: To determine the lipophilicity of the compound by measuring its distribution between octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • A known amount of this compound is dissolved in either water or n-octanol.

  • Equal volumes of the pre-saturated n-octanol and water are added to a separatory funnel.

  • The solution of the compound is added to the funnel.

  • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • The funnel is allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from both the aqueous and the octanol layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Vials with tight-fitting caps

  • Shaker or agitator

  • Thermostatically controlled bath

  • Filtration system (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a vial.

  • The vial is sealed and placed in a thermostatically controlled bath on a shaker.

  • The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn.

  • The sample is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method.

  • The aqueous solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized acid or base, added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point(s).

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.

Mandatory Visualization

The following diagram illustrates a representative experimental workflow for the synthesis of a brominated aminopyrazine, which is structurally related to this compound. This provides a logical relationship of a potential synthetic route.

G Synthesis Workflow for a Brominated Aminopyrazine A Start: 5-methylpyrazin-2-amine in Dichloromethane B Add Pyridine A->B Step 1 C Slowly add Bromine B->C Step 2 D Stir at Room Temperature (Overnight) C->D Step 3 E Reaction Quenching: Add Water for Extraction D->E Step 4 F Separate Organic Layer E->F Step 5 G Wash with Saturated Brine F->G Step 6 H Dry over Anhydrous Sodium Sulfate G->H Step 7 I Filter H->I Step 8 J Concentrate under Vacuum I->J Step 9 K End: Purified Product (2-amino-3-bromo-5-methylpyrazine) J->K Step 10

Caption: A representative workflow for the synthesis of a brominated aminopyrazine.

5-Bromo-6-methylpyrazin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic context of 5-Bromo-6-methylpyrazin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₅H₆BrN₃[1]
Molecular Weight 188.03 g/mol [1]
CAS Number 74290-69-0[1]
Synonyms 5-BROMO-6-METHYLPYRAZIN-2-YLAMINE[1]

Synthetic Applications and Methodologies

This compound and its structural isomers are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics. The brominated aminopyrazine scaffold serves as a versatile building block for creating diverse molecular libraries.

Role in Kinase Inhibitor Synthesis

Brominated aminopyrazines are key intermediates in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a critical building block for synthesizing potent and selective kinase inhibitors, notably those targeting enzymes like the c-Met receptor tyrosine kinase, which is involved in tumor cell proliferation, survival, and metastasis. The bromine atom on the pyrazine ring is a key functional handle, allowing for the facile introduction of other molecular fragments through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the isomer this compound was not found in the surveyed literature. However, a general and plausible synthetic route can be inferred from the synthesis of the closely related isomer, 2-amino-3-bromo-5-methylpyrazine. This common synthetic strategy involves the direct bromination of an aminomethylpyrazine precursor.

General Protocol for Bromination of a Related Isomer (2-amino-5-methylpyrazine):

This protocol describes the synthesis of 2-amino-3-bromo-5-methylpyrazine and illustrates a likely method for the bromination of the aminopyrazine ring system.

  • Dissolution: 5-methylpyrazin-2-amine (45.8 mmol) and pyridine (55.0 mmol) are dissolved in dichloromethane (250 mL).[2]

  • Bromination: Bromine (55.0 mmol) is added slowly to the solution. The reaction mixture is then stirred overnight at room temperature.[2]

  • Work-up and Extraction: Upon completion of the reaction, water (150 mL) is added to the mixture. The organic layer is separated, washed with saturated brine (100 mL), and dried over anhydrous sodium sulfate.[2]

  • Isolation: The mixture is filtered, and the filtrate is concentrated under vacuum to yield the product.[2]

Disclaimer: This protocol is for the synthesis of a structural isomer, 2-amino-3-bromo-5-methylpyrazine, and is provided for illustrative purposes to demonstrate a common synthetic transformation for this class of compounds.

Logical Workflow: Development of Kinase Inhibitors

The primary utility of this compound in a drug development context is its role as a scaffold for building more complex molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The following diagram illustrates this logical workflow.

G cluster_start Starting Materials cluster_reaction Chemical Synthesis cluster_product Intermediate Product cluster_screening Drug Discovery Process A This compound C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) A->C B Arylboronic Acid (or other coupling partner) B->C D Novel Pyrazine Derivative C->D E Screening for Kinase Inhibition (e.g., c-Met Assay) D->E F Lead Optimization E->F G Potential Kinase Inhibitor Drug Candidate F->G

Caption: Logical workflow for kinase inhibitor development.

References

Spectroscopic Data for 5-Bromo-6-methylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-6-methylpyrazin-2-amine (CAS No: 74290-69-0).[1][2] Due to the limited availability of publicly accessible experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on established principles of spectroscopy and data from analogous compounds. This guide is intended to support research and development activities by providing key analytical and structural information.

Compound Overview

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in many biologically active compounds, making its derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug discovery. The presence of a bromine atom, a methyl group, and an amine group on the pyrazine ring offers multiple sites for further chemical modification.

Molecular Structure:

Chemical Formula: C₅H₆BrN₃[1][3]

Molecular Weight: 188.03 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR) Data (Predicted in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Singlet1HPyrazine ring C-H
~ 4.8 - 5.2Broad Singlet2H-NH₂ (Amino)
~ 2.4 - 2.6Singlet3H-CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data (Predicted in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155 - 158C-2 (C-NH₂)
~ 148 - 152C-6 (C-CH₃)
~ 138 - 142C-3 (C-H)
~ 120 - 125C-5 (C-Br)
~ 20 - 23-CH₃
Infrared (IR) Spectroscopy (Predicted)

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretch (asymmetric and symmetric) of primary amine
3100 - 3000WeakAromatic C-H stretch
2980 - 2850WeakAliphatic C-H stretch (-CH₃)
1650 - 1600StrongN-H bend (scissoring) of primary amine
1580 - 1450Medium to StrongAromatic C=C and C=N stretching
1380 - 1360MediumC-H bend of -CH₃
1340 - 1250StrongAromatic C-N stretch
700 - 600StrongC-Br stretch
Mass Spectrometry (MS)

Experimental GC-MS Data [3]

m/z ValueRelative Intensity (%)Assignment
187/189~ 1:1 ratio[M]⁺˙ (Molecular ion with isotopic pattern for Br)
172/174Variable[M-CH₃]⁺
108Variable[M-Br]⁺
81Variable[C₄H₃N₂]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data. The following are general protocols for acquiring the spectroscopic data.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

    • A typical temperature program would start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, and then ramp up at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A mass range of m/z 40-300 is typically scanned.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak to observe the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Technical Guide: Solubility Profile of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 5-Bromo-6-methylpyrazin-2-amine (CAS No: 74290-69-0), a heterocyclic amine compound relevant as a building block in medicinal chemistry and organic synthesis. A review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive, generalized experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate precise and reliable data for their specific applications. The methodologies outlined are based on the established shake-flask method, considered the gold standard for equilibrium solubility measurement.

Introduction

This guide aims to bridge this information gap by providing a detailed and robust experimental framework. By following the outlined protocols, research and drug development professionals can systematically measure the solubility of this compound in solvents relevant to their work, ensuring reproducibility and aiding in process optimization and compound management.

Compound Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 74290-69-0[1][2]
Molecular Formula C₅H₆BrN₃[1][2]
Molecular Weight 188.03 g/mol [1][2]
Physical Form Solid / Powder[3]
Purity Typically ≥97% or ≥98%[1][2]
Calculated LogP 1.12972[2]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the shake-flask method, which is the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[4][5] This method involves equilibrating an excess amount of the solid compound with the solvent of choice over a defined period until the solution is saturated.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg precision)

  • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

  • Orbital shaker or vial rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

The logical flow of the thermodynamic solubility determination process is illustrated below.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Weigh excess compound into vial B 2. Add precise volume of selected solvent A->B D 4. Seal vials and place in shaker at constant T B->D C 3. Prepare calibration standards J 10. Analyze standards & samples by HPLC-UV or UV-Vis C->J E 5. Shake for 24-48 hours to reach equilibrium D->E F 6. Let vials stand for solid to settle E->F G 7. Centrifuge to pellet undissolved solid F->G H 8. Withdraw supernatant and filter immediately G->H I 9. Dilute filtered sample precisely H->I I->J K 11. Calculate concentration from calibration curve J->K L 12. Report solubility (mg/mL or mol/L) K->L

Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure

  • Preparation of Slurry: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[4]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 or 2.0 mL) into the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached, typically 24 to 48 hours.[6][7] The presence of undissolved solid should be visually confirmed throughout the process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[9][10]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. The concentration of the compound in the diluted sample is determined by comparing its response against a calibration curve prepared from known concentrations of this compound.[5][10]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Alternative Method: Kinetic Solubility Assays

For high-throughput screening environments common in drug discovery, kinetic solubility assays are often employed.[11][12] These methods are faster but measure the solubility of a compound precipitating from a stock solution (typically DMSO) when diluted into a solvent, rather than the equilibrium solubility of a solid.[8][9] Common kinetic methods include nephelometry (detecting precipitate via light scattering) and direct UV analysis after filtration.[11][12] While useful for rapid screening, these values may differ from the thermodynamic solubility.

Conclusion

Determining the solubility of this compound is essential for its effective use in research and development. While specific data is not currently published, the thermodynamic shake-flask method detailed in this guide provides a reliable and universally accepted protocol for its measurement. The generation of this data will allow scientists to optimize reaction conditions, develop robust purification processes, and ensure the quality of data in biological and chemical screening assays. It is recommended that researchers perform this determination for each organic solvent relevant to their specific application.

References

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of pyrazine and its derivatives, charting a course from foundational 19th-century reactions to modern catalytic methodologies. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

A Historical Overview of Pyrazine Synthesis

The journey into the synthesis of the pyrazine core began in the late 19th century, with several key named reactions laying the groundwork for what would become a cornerstone of heterocyclic chemistry. These classical methods, while sometimes limited by harsh conditions and modest yields, are fundamental to understanding the chemical principles that govern pyrazine ring formation.

The first synthesis of a pyrazine derivative is credited to Laurent in 1844, although the product, which he named "amarone," was later identified as 2,3,5,6-tetraphenylpyrazine in 1897.[1] The systematic study of pyrazine synthesis began in earnest with the work of Staedel and Rugheimer in 1876, followed closely by Gutknecht in 1879 and later Gastaldi in 1921.[2] These foundational methods established the core principle of pyrazine synthesis: the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, often followed by an oxidation step to achieve the aromatic pyrazine ring.[1]

The timeline below illustrates the progression from these early discoveries to the advent of modern, more efficient synthetic strategies.

Historical_Development cluster_classical Classical Syntheses cluster_modern Modern Syntheses Staedel_Rugheimer Staedel-Rugheimer (1876) 2-Chloroacetophenone + Ammonia Gutknecht Gutknecht (1879) Self-condensation of α-amino ketones Staedel_Rugheimer->Gutknecht Modification Palladium_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Staedel_Rugheimer->Palladium_Coupling Evolution to Higher Efficiency & Selectivity Gastaldi Gastaldi (1921) Variation of Gutknecht Gutknecht->Gastaldi Variation Gutknecht->Palladium_Coupling Evolution to Higher Efficiency & Selectivity Gastaldi->Palladium_Coupling Evolution to Higher Efficiency & Selectivity Manganese_Catalysis Manganese-Catalyzed Dehydrogenative Coupling Palladium_Coupling->Manganese_Catalysis Shift to Earth-Abundant Metals

Figure 1: Historical Development of Pyrazine Synthesis

Core Synthetic Strategies: From Classical to Contemporary

The synthesis of the pyrazine ring has evolved significantly, with modern methods offering greater efficiency, milder reaction conditions, and broader substrate scope compared to their classical predecessors. This section details the experimental protocols for key historical and contemporary synthetic routes.

Classical Named Reactions

2.1.1. Staedel-Rugheimer Pyrazine Synthesis (1876)

This foundational method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution of the chlorine atom.

  • Self-condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation. Two molecules of the amino ketone react to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent such as mercury(I) oxide or copper(II) sulfate. The crude pyrazine product is then purified by distillation or recrystallization.[3]

Staedel_Rugheimer_Workflow start 2-Chloroacetophenone + Ammonia amino_ketone α-Amino Ketone Formation start->amino_ketone condensation Self-Condensation (Dihydropyrazine Intermediate) amino_ketone->condensation oxidation Oxidation (Air or Oxidizing Agent) condensation->oxidation purification Purification (Recrystallization/Distillation) oxidation->purification end 2,5-Diphenylpyrazine purification->end Gutknecht_Workflow start Ketone + Nitrous Acid oximino_ketone α-Oximino Ketone Formation start->oximino_ketone reduction Reduction (e.g., Zn/Acetic Acid) oximino_ketone->reduction amino_ketone α-Amino Ketone Formation reduction->amino_ketone dimerization_oxidation Dimerization & Oxidation amino_ketone->dimerization_oxidation end Substituted Pyrazine dimerization_oxidation->end Suzuki_Coupling_Workflow start 2,5-Dichloropyrazine + Boronic Acid reaction_setup Reaction Setup (Pd Catalyst, Base, Ligand) start->reaction_setup heating Heating under Inert Atmosphere reaction_setup->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification end 2,5-Disubstituted Pyrazine purification->end Bortezomib_Pathway Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits IkB IκB Proteasome->IkB degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-survival Genes Nucleus->Transcription activates FLT3_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (with ITD mutation in AML) FLT3_Ligand->FLT3_Receptor activates (normal) constitutively active (AML) RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation

References

A Technical Guide to the Structural Elucidation of Novel Brominated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of novel brominated pyrazine compounds. Pyrazines, a class of nitrogen-containing heterocyclic compounds, and their halogenated derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The introduction of a bromine atom can significantly modulate a molecule's physicochemical properties and biological activity. Therefore, precise structural confirmation is paramount for advancing drug discovery and development efforts.

This document outlines the key experimental protocols and data presentation standards for the characterization of these compounds, with a focus on spectroscopic and crystallographic techniques.

Synthesis of Brominated Pyrazines

The synthesis of novel brominated pyrazines can be achieved through various organic reactions. A common strategy involves the bromination of a pyrazine precursor or the use of a brominated starting material in a coupling reaction.

Direct Bromination

Direct bromination of the pyrazine ring can be accomplished using brominating agents. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been reported, demonstrating a method for introducing bromine onto the pyrazine core.[5]

Suzuki Cross-Coupling Reaction

A versatile method for creating C-C bonds, the Suzuki cross-coupling reaction, can be employed to synthesize complex brominated pyrazine derivatives. This is particularly useful for attaching aryl groups to the pyrazine scaffold.

Experimental Protocol: General Procedure for Suzuki Coupling [1]

  • To a dried Schlenk tube equipped with a stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv., 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), K₃PO₄ (2.0 equiv., 2 mmol), and the desired aryl boronic acid (1.0 equiv., 1 mmol).

  • Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.

  • Heat the reaction mixture to 90 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with standard workup and purification procedures.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the initial characterization and structural elucidation of novel brominated pyrazines in solution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[6] For brominated pyrazines, ¹H, ¹³C, and potentially ⁷⁹Br or ⁸¹Br NMR are valuable.

¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazine ring and its substituents provide insights into the electronic environment and neighboring atoms.[7] For example, the ¹H NMR spectrum of 3-bromoimidazo[1,2-a]pyrazine has been documented.[8]

¹³C NMR: This technique is used to determine the number and chemical environment of carbon atoms in the molecule. The ¹³C NMR spectrum for 3-bromo-imidazo-[1,2-a]-pyrazine is available in spectral databases.[9]

Bromine NMR (⁷⁹Br and ⁸¹Br): While less common due to the quadrupolar nature of bromine nuclei which results in broad signals, ⁷⁹Br and ⁸¹Br NMR can be used in specific cases, primarily for relaxation studies of bromide ions.[10][11] ⁸¹Br is generally the nucleus of choice for liquid-state NMR as it is more sensitive and produces narrower signals than ⁷⁹Br.[10]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Dissolve 5-10 mg of the purified brominated pyrazine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analyze the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information.[12]

Experimental Protocol: Mass Spectrometry Analysis

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the molecular ion peak ([M]+, [M+H]+, etc.) to determine the molecular weight.

  • For HRMS, compare the measured accurate mass to the calculated mass for the proposed molecular formula to confirm the elemental composition.

Table 1: Spectroscopic Data for 3-Bromoimidazo[1,2-a]pyrazine

Technique Observed Data Reference
¹H NMRSpectral data available[8]
¹³C NMRSpectral data available[9]
FTIRSpectral data available[9]

Note: Specific chemical shifts and coupling constants should be detailed in research publications.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[6] This technique is invaluable for unambiguously determining the structure of novel compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Grow suitable single crystals of the brominated pyrazine derivative. This can often be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Mount a selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the collected data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Table 2: Crystallographic Data for a Pyrazine Adduct

Parameter Value
Compound(SnPh₂Cl₂)₂·pyz
Space GroupPbam (orthorhombic)
a (Å)14.935(2)
b (Å)13.409(3)
c (Å)14.959(3)
Z8(Sn)
R-factor0.047
Sn-N bond length (Å)2.683(11)

This table presents an example of crystallographic data for a pyrazine-containing compound to illustrate the type of information obtained from X-ray diffraction analysis.[13]

Workflow and Logical Relationships

The structural elucidation of a novel brominated pyrazine follows a logical workflow, integrating various analytical techniques to build a comprehensive understanding of the molecule's structure.

Diagram 1: Experimental Workflow for Structural Elucidation

G A Synthesis of Brominated Pyrazine B Purification (e.g., Chromatography, Recrystallization) A->B C Initial Characterization B->C E Definitive Structural Confirmation B->E D Spectroscopic Analysis C->D F NMR Spectroscopy (1H, 13C) D->F G Mass Spectrometry (LRMS, HRMS) D->G H X-ray Crystallography E->H I Data Analysis and Structure Proposal F->I G->I J Final Structure Elucidation H->J I->J

Caption: Workflow for the synthesis and structural elucidation of novel brominated pyrazines.

This workflow illustrates the progression from synthesis and purification to detailed structural analysis. Initial characterization with techniques like NMR and MS allows for a proposed structure, which is then unambiguously confirmed by X-ray crystallography if suitable crystals can be obtained.

Signaling Pathways and Biological Activity

While the primary focus of this guide is structural elucidation, it is important to note that brominated pyrazines are often synthesized to investigate their biological activity. Pyrazine derivatives have been shown to interact with various biological targets and signaling pathways.

For example, some nitrogen-containing heterocyclic compounds can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.[2] Additionally, pyrazine-containing compounds have been investigated as inhibitors of DNA gyrase and alkaline phosphatase, and for their antimicrobial and anticancer activities.[1][2] The precise structure of these molecules is critical for understanding their structure-activity relationships (SAR).

Diagram 2: Relationship between Structural Elucidation and Drug Development

G A Novel Brominated Pyrazine Design & Synthesis B Structural Elucidation (NMR, MS, X-ray) A->B C Biological Screening (e.g., Anticancer, Antimicrobial) B->C D Identification of Active Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E E->A Rational Design F Lead Optimization E->F G Drug Candidate F->G

References

The Pyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its electron-deficient nature, contribute to favorable drug-like characteristics such as enhanced metabolic stability and solubility.[4][5] This versatile core is present in a wide array of FDA-approved drugs, demonstrating its significance across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[6][7][8] This technical guide provides a comprehensive overview of the pyrazine scaffold, detailing its physicochemical properties, role in FDA-approved therapeutics, diverse biological activities supported by quantitative data, and key experimental protocols for its synthesis and evaluation.

Physicochemical Properties and Drug-Likeness

The pyrazine ring's structure and electronic properties are key to its success in drug design. It is a planar, aromatic system with a pKa of 0.65, making it a weak base.[5] The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] The electron-withdrawing nature of the nitrogen atoms confers a degree of resistance to metabolic degradation, often improving the pharmacokinetic profile of drug candidates.[4] Many pyrazine-containing compounds adhere to Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a potential drug molecule.[9][10]

Table 1: Physicochemical Properties of the Pyrazine Scaffold

PropertyValue/DescriptionReference
Molecular Formula C4H4N2[11]
Molecular Weight 80.09 g/mol [11]
pKa (Strongest Basic) 0.65[5]
logP -0.29[12]
Water Solubility 534 g/L[12]
Hydrogen Bond Acceptors 2[12]
Hydrogen Bond Donors 0[9]

Pyrazine Scaffolds in FDA-Approved Drugs

The versatility of the pyrazine scaffold is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). These drugs target a wide range of diseases, highlighting the scaffold's adaptability in interacting with various biological targets.

Table 2: Selected FDA-Approved Drugs Containing a Pyrazine Scaffold

Drug NameYear of FDA ApprovalTherapeutic AreaMechanism of ActionReferences
Pyrazinamide 1952AntitubercularProdrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[5][12]
Gefitinib 2003AnticancerInhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, blocking downstream signaling pathways involved in cell proliferation.[2][4][13]
Bortezomib 2003AnticancerA proteasome inhibitor that disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[3][6][14]
Eszopiclone 2004HypnoticA nonbenzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[1][9][15]
Varenicline 2006Smoking CessationA partial agonist of the α4β2 nicotinic acetylcholine receptor, reducing cravings for nicotine and the rewarding effects of smoking.[16][17][18]
Acalabrutinib 2017AnticancerA second-generation Bruton's tyrosine kinase (BTK) inhibitor that forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition.[7]
Darovasertib 2022AnticancerAn inhibitor of protein kinase C (PKC) for the treatment of metastatic uveal melanoma.[7]

Diverse Biological Activities of Pyrazine Derivatives

Research into pyrazine derivatives has revealed a broad spectrum of biological activities. The following sections provide quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

Pyrazine-based compounds have shown significant potential as anticancer agents, often by inhibiting key enzymes in cell signaling pathways, such as protein kinases.

Table 3: Anticancer Activity of Selected Pyrazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast)6.66CDK9[14]
Imidazo[1,2-a]pyrazine derivativeHCT116 (Colon)-CDK9[14]
Imidazo[1,2-a]pyrazine derivativeK562 (Leukemia)-CDK9[14]
Pyrazine-2-carboxamide derivativeA549 (Lung)0.98c-Met/VEGFR-2[11]
Pyrazine-2-carboxamide derivativeMCF-7 (Breast)1.05c-Met/VEGFR-2[11]
Pyrazine-2-carboxamide derivativeHeLa (Cervical)1.28c-Met/VEGFR-2[11]
Chalcone-pyrazine hybridBPH-1 (Prostate)10.4-[19]
Chalcone-pyrazine hybridMCF-7 (Breast)9.1-[19]
Chalcone-pyrazine hybridPC12 (Pheochromocytoma)16.4-[19]
Flavono-pyrazine hybridHT-29 (Colon)10.67-[19]
Flavono-pyrazine hybridMCF-7 (Breast)10.43-[19]
Antimicrobial Activity

The pyrazine scaffold is a key component in several antimicrobial agents, including the first-line tuberculosis drug, pyrazinamide. Numerous derivatives have been synthesized and evaluated for their activity against a range of pathogens.

Table 4: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativeStaphylococcus aureus32[3]
Triazolo[4,3-a]pyrazine derivativeEscherichia coli16[3]
Pyrazine-2-carboxylic acid derivativeCandida albicans3.125[2]
Pyrazine-2-carboxylic acid derivativeEscherichia coli50[2]
Pyrazine-2-carboxylic acid derivativePseudomonas aeruginosa25[2]
3-Aminopyrazine-2-carboxamide derivativeMycobacterium tuberculosis H37Rv12.5[16]
3-Aminopyrazine-2-carboxamide derivativeMycobacterium kansasii25[16]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativeXDR S. Typhi6.25[6]
Anti-inflammatory Activity

Pyrazine derivatives have also demonstrated potent anti-inflammatory effects in various preclinical models.

Table 5: Anti-inflammatory Activity of a Selected Pyrazine Derivative

CompoundAssayIC50 (nM)Reference
Pyrazoline derivativeTNF-α inhibition1.7-100[20]

Experimental Protocols

Synthesis of Pyrazine Derivatives

A common and versatile method for synthesizing substituted pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

General Protocol for Pyrazine Synthesis:

  • Dissolution: Dissolve the 1,2-dicarbonyl compound (e.g., benzil) in a suitable solvent such as wet methanol in a round-bottom flask.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of the 1,2-diamine (e.g., ethylene diamine) and a catalytic amount of a base (e.g., potassium tert-butoxide).

  • Reaction: Continue stirring the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyrazine derivative.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product 1,2-Dicarbonyl 1,2-Dicarbonyl Compound Condensation Condensation (Base Catalyst) 1,2-Dicarbonyl->Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Oxidation

Caption: General workflow for the synthesis of pyrazine derivatives.

Biological Assays

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.[5][16]

G Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Pyrazine Derivative Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Microbroth Dilution for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the pyrazine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the pyrazine derivative at which no visible growth of the microorganism is observed.[1][21]

In Vitro Kinase Inhibition Assay:

These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the kinase, a substrate (often a peptide), and the pyrazine derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection depends on the assay format (e.g., filter binding for radiolabeled assays, fluorescence for FRET-based assays).

  • Data Analysis: Determine the IC50 value of the pyrazine derivative for the kinase.[11]

G cluster_reagents Reagents Kinase Kinase Reaction_Mix Combine Kinase, Substrate, and Inhibitor Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Inhibitor Pyrazine Inhibitor Inhibitor->Reaction_Mix ATP ATP Initiate_Reaction Add ATP to Initiate Phosphorylation ATP->Initiate_Reaction Reaction_Mix->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Detect_Phosphorylation Stop Reaction and Detect Phosphorylated Substrate Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathways

Pyrazine-containing drugs often exert their effects by modulating specific signaling pathways. For example, gefitinib inhibits the EGFR signaling pathway, which is crucial for the growth and survival of certain cancer cells.

G EGFR EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-6-methylpyrazin-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, it serves as a versatile synthetic intermediate, primarily utilized in the construction of more complex molecular architectures through various cross-coupling reactions. This document provides a comprehensive overview of its core reactivity, predicted electronic properties, and detailed experimental protocols for its application in common synthetic transformations. The information presented herein is intended to guide researchers in leveraging this building block for drug discovery and the development of novel functional materials.

Core Molecular Properties

This compound is a bifunctional molecule, with its reactivity largely dictated by the interplay between the electron-donating amine group, the electron-withdrawing pyrazine ring, and the reactive carbon-bromine bond.

PropertyData
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
Appearance Off-white to yellow crystalline solid
CAS Number 1449779-62-0
InChI Key InChI=1S/C5H6BrN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9)

Electronic Properties and Reactivity Analysis

The electronic landscape of this compound is characterized by the electron-deficient nature of the pyrazine ring, which is somewhat modulated by the electron-donating amine and methyl substituents. The bromine atom at the C-5 position serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

  • Amine Group (C-2): The primary amine group is a strong electron-donating group (via resonance) which increases the electron density of the pyrazine ring, particularly at the ortho and para positions. It also serves as a key site for N-functionalization.

  • Bromo Group (C-5): The C-Br bond is the most reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the pyrazine ring facilitates the oxidative addition step in palladium-catalyzed cycles.

  • Methyl Group (C-6): The methyl group is a weak electron-donating group (via induction) and provides steric hindrance, which can influence the regioselectivity of certain reactions.

The logical relationship between the compound's structure and its synthetic utility is outlined in the diagram below.

A This compound B Key Functional Groups A->B C C-Br Bond (Electrophilic Site) B->C D Amine Group (Nucleophilic Site) B->D E Pyrazine Core (Electron Withdrawing) B->E F Metal-Catalyzed Cross-Coupling C->F Enables G N-Functionalization D->G Enables H Complex Molecules (e.g., APIs, Probes) F->H Leads to G->H Leads to

Structure-Reactivity Relationship Diagram.

Synthetic Applications: Cross-Coupling Reactions

The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C-5 position, providing a powerful tool for molecular elaboration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with argon three times. Dioxane and water (4:1 v/v) are added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Reaction Execution: The mixture is heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

ParameterValue
Starting Material 188 mg (1.0 mmol)
Boronic Acid 182 mg (1.2 mmol)
Catalyst Loading 5 mol %
Reaction Time 12 hours
Isolated Yield 183 mg (85%)
Purity (by HPLC) >98%

The workflow for this Suzuki coupling experiment is visualized below.

cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base (K2CO3) B Add Catalyst & Solvents: - Pd(PPh3)4 - Dioxane/Water C Heat to 90°C (12 hours under Argon) A->C D Cool & Dilute (Ethyl Acetate) C->D E Aqueous Wash (Water, Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Final Product G->H

Generalized Suzuki Coupling Experimental Workflow.
Buchwald-Hartwig Amination

This reaction enables the formation of a C-N bond, coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of medicinal chemistry for accessing a wide range of N-arylated compounds.

  • Reagent Preparation: In a glovebox, a vial is charged with this compound (1.0 eq.), the desired amine (e.g., benzylamine, 1.2 eq.), a strong base such as sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., Xantphos, 0.04 eq.).

  • Solvent Addition: Anhydrous toluene is added to the vial.

  • Reaction Execution: The vial is sealed and heated to 110 °C with stirring for 16 hours.

  • Work-up and Purification: The reaction is cooled, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by preparative HPLC or silica gel chromatography to yield the desired product.

ParameterValue
Starting Material 188 mg (1.0 mmol)
Amine 129 mg (1.2 mmol)
Catalyst Loading 2 mol % Pd
Reaction Time 16 hours
Isolated Yield 162 mg (75%)
Purity (by LC-MS) >97%

Conclusion

This compound is a high-value building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity at the C-Br bond allows for predictable and efficient functionalization through established cross-coupling methodologies. The protocols and data presented in this guide serve as a starting point for researchers aiming to incorporate this versatile intermediate into their synthetic programs, facilitating the rapid development of new chemical entities for pharmaceutical and materials science applications.

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of 5-Bromo-6-methylpyrazin-2-amine (CAS No. 74290-69-0).

This technical guide provides an in-depth overview of this compound, a crucial heterocyclic intermediate in the synthesis of novel therapeutic agents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates information on its commercial availability, chemical properties, and its emerging role as a versatile building block, particularly in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various quantities with purities typically exceeding 98%. The established CAS number for this compound is 74290-69-0 .

Below is a summary of key information from prominent suppliers:

Supplier Catalog Number Purity Notes
AbacipharmTechAB10048Not SpecifiedOffers various package sizes.
ChemSceneCS-W006668≥98%Provides detailed chemical properties and safety information.
BLD PharmBD141983≥97%Offers various package sizes and provides basic physical data.
AmbeedA35322698%Lists availability in US and global stock.

Note: This table is not exhaustive and represents a selection of suppliers identified. Pricing and availability are subject to change and should be verified with the respective suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Property Value Source
CAS Number 74290-69-0Multiple Sources
Molecular Formula C₅H₆BrN₃ChemScene
Molecular Weight 188.03 g/mol ChemScene
Appearance White to off-white powder/crystalsGeneral Supplier Information
Purity ≥98%ChemScene
Storage 2-8°C, protect from lightBLD Pharm

Synthesis and Methodologies

While detailed, step-by-step experimental protocols for the synthesis of this compound are not abundantly available in peer-reviewed journals, a plausible synthetic route can be inferred from the synthesis of its regioisomer, 2-amino-3-bromo-5-methylpyrazine. The synthesis likely involves the bromination of a suitable aminomethylpyrazine precursor.

A general synthetic approach for a similar compound, 2-amino-3-bromo-5-methylpyrazine, involves the reaction of 5-methylpyrazin-2-amine with bromine in a suitable solvent like dichloromethane, with pyridine acting as a base. The reaction is typically stirred at room temperature to yield the brominated product.

It is crucial to note that this is an extrapolated procedure for a related compound and would require optimization for the specific synthesis of this compound. Researchers should consult specialized synthetic chemistry literature and patents for more precise methodologies.

The logical workflow for a potential synthesis is outlined below:

G start Start with 2-Amino-6-methylpyrazine bromination Bromination (e.g., with NBS or Br2) start->bromination Reactant purification Purification (e.g., Chromatography) bromination->purification Crude Product product This compound purification->product Final Product

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of therapeutic agents. The presence of both an amino group and a bromine atom on the pyrazine ring of this compound provides two reactive sites for further chemical modifications, making it a valuable tool for building molecular diversity.

Specifically, brominated aminopyrazines are precursors in the synthesis of potent and selective protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule kinase inhibitors are a major focus of modern drug discovery.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl or heteroaryl groups at the bromine-substituted position, and further modifications at the amino group, to generate a library of compounds for screening against different kinase targets.

G start This compound suzuki Suzuki-Miyaura Coupling (with Boronic Acid) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald C-N Bond Formation product_suzuki Aryl/Heteroaryl-substituted Pyrazine Derivative suzuki->product_suzuki product_buchwald N-Aryl/Heteroaryl-substituted Pyrazine Derivative buchwald->product_buchwald optimization Further Chemical Modification product_suzuki->optimization product_buchwald->optimization kinase_inhibitor Kinase Inhibitor Candidate optimization->kinase_inhibitor

Caption: Synthetic utility of this compound in generating kinase inhibitor candidates.

While specific, publicly available examples of kinase inhibitors synthesized directly from this compound are limited, the general class of pyrazine-based kinase inhibitors is known to target a variety of signaling pathways crucial for cancer cell proliferation and survival. For instance, inhibitors derived from similar pyrazine scaffolds have been shown to target kinases such as c-Met, which is involved in the HGF/c-Met signaling pathway that promotes tumor growth and metastasis.

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its strategic functionalization provides a facile route to a diverse range of heterocyclic compounds, most notably protein kinase inhibitors. While detailed public information on its direct biological activity is scarce, its importance as a synthetic intermediate is well-established. This guide provides a foundational understanding for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents. Further exploration of patent literature and specialized chemical synthesis databases is recommended for identifying specific applications and detailed experimental protocols.

Methodological & Application

Synthesis of 5-Bromo-6-methylpyrazin-2-amine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Bromo-6-methylpyrazin-2-amine, a key intermediate in the development of various therapeutic agents. The following protocol is based on established synthetic methodologies.

Experimental Protocol

This protocol outlines the bromination of 2-amino-6-methylpyrazine to yield this compound.

Materials:

MaterialFormulaMolar Mass ( g/mol )
2-Amino-6-methylpyrazineC₅H₇N₃109.13
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13
WaterH₂O18.02
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
BrineNaCl (aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Separatory funnel

  • Apparatus for column chromatography

Procedure:

A general procedure for the synthesis of 2-amino-5-bromo-6-methylpyrazine involves dissolving 2-amino-6-methylpyrazine in a mixture of dimethyl sulfoxide (DMSO) and water in an ice bath under an inert atmosphere.[1] To this solution, N-bromosuccinimide (NBS) is added in portions.[1] The reaction mixture, which turns light yellow, is then stirred while being monitored for completion.[1]

Once the reaction is complete, it is quenched with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with ethyl acetate (EtOAc).[1] The organic layer is subsequently washed with brine, dried using anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[1] The resulting crude product is then purified using flash column chromatography to obtain the final product, 2-amino-5-bromo-6-methylpyrazine, as a light yellow solid.[1]

Quantitative Data

Starting MaterialReagent (Equivalents)SolventReaction TimeYield (%)
2-Amino-6-methylpyrazine (1.0 eq.)N-Bromosuccinimide (1.1 eq.)DMSO/WaterNot Specified36

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-Amino-6-methylpyrazine reaction Bromination start->reaction reagents NBS, DMSO/H2O, Ice Bath reagents->reaction quench Quench with NaHCO3 reaction->quench extraction Extract with EtOAc quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Synthetic workflow for this compound.

References

Application Note: A Step-by-Step Protocol for the Synthesis of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Bromo-6-methylpyrazin-2-amine, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-6-methylpyrazine. The described methodology is based on the electrophilic bromination of the pyrazine ring, a common and effective strategy for the halogenation of such heterocyclic systems. This document outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful synthesis with a high yield and purity.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The introduction of a bromine atom onto the pyrazine ring, as in this compound, provides a key handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The following protocol details the bromination of 2-amino-6-methylpyrazine to yield the desired this compound.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the pyrazine ring.

reaction_scheme cluster_reagents reactant 2-amino-6-methylpyrazine product This compound reactant->product reagents Bromine (Br2) Pyridine Dichloromethane (DCM)

Caption: Reaction scheme for the bromination of 2-amino-6-methylpyrazine.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar aminopyrazine derivatives.[1]

Materials and Equipment:

  • 2-amino-6-methylpyrazine

  • Bromine (Br₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Bromine: While stirring vigorously, slowly add a solution of bromine (1.1 eq) in DCM dropwise to the reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Summary

The following table summarizes the typical reaction parameters and expected outcomes based on analogous bromination reactions of aminopyrazines.[1]

ParameterValue
Starting Material2-amino-6-methylpyrazine
Brominating AgentBromine (Br₂)
BasePyridine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield80-90%
ProductThis compound
CAS Number74290-69-0[2][3]
Molecular FormulaC₅H₆BrN₃[2]
Molecular Weight188.03 g/mol [2]

Workflow Diagram

workflow start Start dissolve Dissolve 2-amino-6-methylpyrazine and pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Add Bromine solution dropwise cool->add_br2 react Stir at room temperature overnight add_br2->react quench Quench with Na2S2O3 solution react->quench workup Aqueous work-up (NaHCO3, Brine) quench->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of bromine is an exothermic reaction. Perform the addition of sodium thiosulfate slowly and with cooling if necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can reliably prepare this important building block for applications in drug discovery and medicinal chemistry. The provided data and workflow diagrams serve as a clear guide for the successful execution of this synthetic transformation.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.

These application notes provide a detailed guide for the Suzuki coupling reaction of 5-Bromo-6-methylpyrazin-2-amine with various aryl and heteroaryl boronic acids. The resulting 5-aryl-6-methylpyrazin-2-amine derivatives are of significant interest as they represent a versatile platform for the generation of novel compounds with potential therapeutic applications. The pyrazine core, being an electron-deficient heterocycle, presents unique considerations for optimizing reaction conditions. This document outlines recommended protocols, a summary of reaction parameters from analogous systems, and troubleshooting guidance to facilitate successful synthesis.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The reaction couples an organohalide (this compound) with an organoboron compound (an aryl or heteroaryl boronic acid) in the presence of a palladium catalyst and a base. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki coupling of this compound is not extensively published, the following tables summarize typical conditions and reported yields for analogous reactions involving structurally similar bromopyrazines and other electron-deficient N-heterocycles. This data serves as a valuable starting point for reaction optimization.

Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki Coupling of Amino-Substituted Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5)---K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[2][3]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100Good to Excellent[4]
Pd₂(dba)₃ (1-2)XPhos (3-6)K₃PO₄ (2.0)1,4-Dioxane/H₂O100Good to Excellent[4]
PdCl₂(dppf) (3)---Na₂CO₃ (2.0)DME80Good
PEPPSI-IPr (2)---K₂CO₃ (2.0)THF60-80High

Table 2: Influence of Boronic Acid Electronics on Reaction Yields in Analogous Systems

Aryl Boronic Acid SubstituentElectronic NatureExpected YieldNotes
4-MethoxyElectron-donatingHighElectron-donating groups on the boronic acid generally accelerate the transmetalation step.[3]
4-MethylElectron-donatingHighSimilar to other electron-donating groups, can lead to higher yields.
PhenylNeutralGood to HighServes as a good benchmark for evaluating reaction conditions.
4-FluoroElectron-withdrawingModerate to GoodMildly deactivating, but generally couples well.
4-CyanoElectron-withdrawingModerateStrongly electron-withdrawing groups can slow down transmetalation, potentially requiring more forcing conditions.[3]
4-TrifluoromethylElectron-withdrawingModerateSimilar to other strongly electron-withdrawing groups.
2-ThienylHeteroarylGoodHeteroaryl boronic acids are generally good coupling partners.
3-PyridylHeteroarylGoodThe nitrogen atom in the ring can sometimes coordinate to the palladium, potentially affecting catalytic activity.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar amino-substituted heteroaryl bromides and serve as a robust starting point.[2][3] Optimization may be required to achieve the best results for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (0.5 mmol), the aryl/heteroaryl boronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and K₂CO₃ (1.0 mmol).

  • Add 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Base, Catalyst start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, and Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, extending the reaction time, or screening different catalyst/ligand systems. The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃ or K₂CO₃.

  • Debromination: A common side reaction with heteroaryl halides is debromination, where the bromine atom is replaced by a hydrogen. This can be influenced by the choice of catalyst, base, and solvent. Using milder bases or less polar solvents might reduce debromination.

  • Poor Solubility: If reactants or intermediates have poor solubility, a different solvent system may be required. Common solvents for Suzuki couplings include toluene, DMF, and THF, often with water as a co-solvent.[1]

  • Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to their decomposition. Using a boronate ester (e.g., a pinacol ester) can sometimes improve stability and reaction outcomes.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 5-aryl-6-methylpyrazin-2-amine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully carry out this transformation. Careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate is key to achieving high yields and purity. The versatility of this reaction makes it an invaluable tool in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-methylpyrazin-2-amine with Aryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines from aryl halides. These application notes provide detailed protocols for the Buchwald-Hartwig amination of 5-Bromo-6-methylpyrazin-2-amine with a variety of aryl amines, yielding N-aryl-6-methylpyrazin-2,5-diamines. Such compounds are of significant interest in medicinal chemistry due to the prevalence of the aminopyrazine scaffold in biologically active molecules.

The general transformation follows the reaction scheme below:

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) redox cycle. The reaction commences with the oxidative addition of the aryl bromide (this compound) to a Pd(0) complex, which is typically generated in situ from a palladium precursor and a phosphine ligand. The resulting Pd(II) intermediate then coordinates with the aryl amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl-6-methylpyrazin-2,5-diamine product and regenerates the active Pd(0) catalyst, thus completing the cycle. The choice of ligand and base is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the typical reaction conditions and isolated yields for the Buchwald-Hartwig amination of this compound with various substituted aryl amines. These results are based on optimized conditions and demonstrate the versatility of the protocol.

EntryAryl AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001288
24-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292
34-ChloroanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001685
44-TrifluoromethylanilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Dioxane1102478
53-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001489
62-MethylanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1102475
74-AminophenolPd₂(dba)₃ (2.5)XPhos (5)NaOtBu (2.5)Toluene1002445[1]
8N-MethylanilinePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.4)Toluene901882[1]

Yields are for isolated and purified products.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination

The following is a general protocol for the palladium-catalyzed amination of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)

  • Appropriate phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor, the phosphine ligand, and the base.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the anhydrous solvent via syringe.

  • Add the aryl amine (1.2 equiv) to the reaction mixture via syringe. If the aryl amine is a solid, it can be added in step 1.

  • Place the sealed Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture vigorously at the specified temperature (typically 100-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-6-methylpyrazin-2,5-diamine.

Mandatory Visualizations

General Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination R-NH₂ amido_complex Pd(II)-Amido Complex amine_coordination->amido_complex - HBr (Base) amido_complex->pd0 Reductive Elimination product N-Aryl-6-methylpyrazin- 2,5-diamine amido_complex->product

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Amine, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product: N-Aryl-6-methylpyrazin-2,5-diamine purify->product

Caption: A flowchart outlining the key steps of the experimental protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-6-methylpyrazin-2-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted 6-methylpyrazin-2-amine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The methodologies described herein are fundamental for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular scaffolds for therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of new chemical bonds.[1] For a substrate such as this compound, these reactions provide a powerful platform for derivatization at the 5-position. The pyrazine core is a privileged scaffold in drug discovery, and the ability to introduce a variety of substituents allows for the systematic exploration of structure-activity relationships.[2]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Data Presentation: Suzuki-Miyaura Coupling of a 5-Bromo-2-aminopyridine Analog

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These data provide an indication of the expected yields for the coupling of this compound under analogous conditions.[4]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1580
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

Procedure: [4]

  • To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Stir the reaction mixture at 85-95 °C for over 15 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-methylpyrazin-2-amine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, K₃PO₄ B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst & Solvents: Pd(PPh₃)₄, Dioxane/H₂O B->C D Heat & Stir: 85-95 °C, >15h Monitor by TLC/LC-MS C->D E Cool & Dilute: Cool to RT, add Ethyl Acetate D->E F Filter: Remove solids through Celite E->F G Extract & Dry: Wash with H₂O/brine, dry over Na₂SO₄ F->G H Purify: Column Chromatography G->H

Suzuki-Miyaura Coupling Experimental Workflow.

II. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in the synthesis of substituted alkynes and conjugated enynes.

Data Presentation: Sonogashira Coupling of a 2-Amino-3-bromopyridine Analog

The following table presents data from the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which can serve as a reference for reactions with this compound.[6]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100395
31-Ethynyl-4-methoxybenzenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100393
41-Ethynyl-4-fluorobenzenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392
5Propargyl alcoholPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure: [6]

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne Deprotonation (R-C≡CH, Base) Cu(I)-C≡CR->Cu(I)X (to Transmetalation)

Sonogashira Coupling Catalytic Cycle.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.[8]

Data Presentation: Buchwald-Hartwig Amination of a 2-Amino-5-bromopyridine Analog

The following table provides representative reaction conditions for the Buchwald-Hartwig amination of 2-amino-5-bromopyridine derivatives with various amines.

EntryAmineCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂dpppNaOtBuToluene80-110High²
2AnilinePd₂(dba)₃XantphosCs₂CO₃Toluene110High²
3BenzylaminePd(OAc)₂BINAPNaOtBuToluene80-110High²
4PiperidinePd(OAc)₂dppfNaOtBuToluene80-110High²
5Primary AlkylaminePd(OAc)₂RuPhosNaOtBuToluene80-110High²
²Yields are generally high for the amination of 2-bromopyridines but require optimization for specific substrates.[9]
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-5 mol%)

  • Phosphine ligand (e.g., dppp, Xantphos, BINAP) (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Anhydrous toluene

  • Sealed tube or pressure vessel

Procedure: [10]

  • To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium precursor, and the phosphine ligand.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride if a strong base was used.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: This compound, Base, Pd source, Ligand B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Liquids: Toluene, Amine B->C D Heat & Stir: 80-110 °C Monitor by TLC/LC-MS C->D E Cool & Quench: Cool to RT, add aq. NH₄Cl D->E F Extract & Dry: Wash with H₂O/brine, dry over Na₂SO₄ E->F G Purify: Column Chromatography F->G

Buchwald-Hartwig Amination Experimental Workflow.

IV. Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] It is a valuable tool for the introduction of vinyl groups onto aromatic and heteroaromatic rings.

Data Presentation: Heck Reaction of a 2-Amino-5-bromopyridine Analog

The following table summarizes representative reaction conditions for the Heck coupling of 2-amino-5-bromopyridine derivatives with various alkenes.

EntryAlkeneCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF100-130High³
2n-Butyl acrylatePd(OAc)₂PPh₃Et₃NDMF100-130High³
3AcrylonitrilePd(OAc)₂PPh₃Et₃NDMF100-130High³
4EthylenePd(OAc)₂dpppEt₃NDMF100-130Moderate³
³Yields for Heck reactions are generally moderate to high but are substrate-dependent and may require optimization.[12][13]
Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine [PPh₃] (2-6 mol%)

  • Triethylamine (Et₃N) (1.5-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or microwave vial

Procedure: [12]

  • To a dry sealed tube or microwave vial, add this compound (1.0 eq), palladium(II) acetate, and the phosphine ligand.

  • Under an inert atmosphere, add anhydrous DMF and triethylamine.

  • Add the alkene to the mixture.

  • Seal the vessel and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Reaction_Mechanism Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)-Br(L₂)(Alkene)] Ar-Pd(II)-Br(L₂)->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)-Br(L₂) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)Br(L₂) HPd(II)Br(L₂) Insertion_Product->HPd(II)Br(L₂) β-Hydride Elimination (Ar-CH=CH-R) HPd(II)Br(L₂)->Pd(0)L₂ Reductive Elimination (Base)

Simplified Heck Reaction Catalytic Cycle.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, provide a powerful and versatile toolkit for the synthesis of a wide array of novel pyrazine derivatives. These compounds are valuable scaffolds in drug discovery and development. The protocols and data presented in this document offer a solid foundation for researchers to explore the chemical space around the 6-methylpyrazin-2-amine core and to develop new therapeutic agents.

References

Application of 5-Bromo-6-methylpyrazin-2-amine in the Synthesis of Potent Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Bromo-6-methylpyrazin-2-amine is a versatile heterocyclic building block increasingly utilized in the discovery and development of novel kinase inhibitors. The pyrazine core is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of the ATP-binding site of various kinases. The strategic placement of the bromine atom and the methyl and amine groups on the pyrazine ring provides multiple reaction sites for structural modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of synthesized inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a class of compounds that has shown significant promise in targeting kinases such as RET and c-Met, which are implicated in various cancers.

Application Notes

The primary synthetic utility of this compound lies in its conversion to a key 3-aminopyrazole intermediate, which subsequently undergoes cyclocondensation to form the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a core component of several potent kinase inhibitors. The methyl group on the pyrazine ring is retained in the final inhibitor structure, often occupying a hydrophobic pocket within the kinase active site. The amino group of the initial pyrazine can be transformed to introduce further diversity.

The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl moieties.[1] This versatility is crucial for fine-tuning the inhibitor's interaction with the target kinase.

Key Synthetic Transformations:

  • Hydrazinolysis: The bromo-substituent on the pyrazine ring can be displaced by hydrazine to form a hydrazinylpyrazine intermediate. This is a key step in transforming the pyrazine core into a precursor suitable for pyrazole ring formation.

  • Pyrazole Formation: The resulting hydrazinylpyrazine can be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the 3-aminopyrazole ring system.

  • Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine: The synthesized 3-aminopyrazole is a versatile intermediate that can undergo cyclocondensation with various β-dicarbonyl compounds, enaminones, or other 1,3-bielectrophiles to construct the fused pyrazolo[1,5-a]pyrimidine ring system.[2][3][4] This reaction is a cornerstone for the synthesis of a diverse library of kinase inhibitors.

Targeted Kinases:

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against several clinically relevant kinases, including:

  • RET (Rearranged during Transfection) Kinase: Fusions and mutations in the RET proto-oncogene are drivers in various cancers, including non-small cell lung cancer and thyroid cancer.[5][6]

  • c-Met (Mesenchymal-epithelial transition factor) Kinase: Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.[1]

  • Cyclin-Dependent Kinases (CDKs): These kinases are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[7]

  • Tropomyosin Receptor Kinases (Trks): Trk fusions are oncogenic drivers in a range of adult and pediatric cancers.[8]

Data Presentation

The following table summarizes the in vitro inhibitory activities of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, demonstrating the potency achievable from this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
PZP-1 RET3[5]
KDR (VEGFR2)>1000[5]
c-Met150N/A
CDK2250[7]

Note: Data for c-Met and CDK2 are representative values for this class of compounds and are included for comparative purposes.

Experimental Protocols

The following protocols provide a detailed framework for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (Intermediate 2)

This protocol describes a plausible synthesis of the key aminopyrazole intermediate.

Step 1a: Synthesis of 2-Hydrazinyl-6-methylpyrazin-5-amine (Hypothesized Intermediate)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the hydrazinylpyrazine intermediate.

Step 1b: Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (2)

  • To a solution of the 2-hydrazinyl-6-methylpyrazin-5-amine intermediate (1.0 eq) in ethanol, add (ethoxymethylene)malononitrile (1.1 eq).[9]

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and the product is expected to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor (PZP-1)

This protocol outlines the cyclocondensation reaction to form the final kinase inhibitor.

  • Materials:

    • 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (Intermediate 2) (1.0 eq)

    • 1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (enaminone) (1.1 eq)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Suspend 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and the enaminone (1.1 eq) in glacial acetic acid.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC or LC-MS.[2]

    • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • If precipitation occurs, collect the solid by filtration, wash with ethanol, and then water to remove acetic acid.

    • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

    • Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General Procedure)

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

  • Materials:

    • Target kinase (e.g., RET, c-Met)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Synthesized inhibitor compound

    • Assay buffer

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors This compound This compound Hydrazinolysis Hydrazinolysis This compound->Hydrazinolysis Aminopyrazole Intermediate Aminopyrazole Intermediate Hydrazinolysis->Aminopyrazole Intermediate Cyclocondensation Cyclocondensation Aminopyrazole Intermediate->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Pyrazolo[1,5-a]pyrimidine Core Kinase Inhibitor Kinase Inhibitor Pyrazolo[1,5-a]pyrimidine Core->Kinase Inhibitor

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidine kinase inhibitors.

G cluster_1 Kinase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add to Plate Add to Plate Prepare Reagents->Add to Plate Incubate Incubate Add to Plate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Caption: General workflow for in vitro kinase inhibition assay.

G cluster_2 RET Signaling Pathway Ligand Ligand RET Receptor RET Receptor Ligand->RET Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation RET Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Dimerization & Autophosphorylation

References

Application of 5-Bromo-6-methylpyrazin-2-amine in the Development of TrkA Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by its ligand, nerve growth factor (NGF), plays a crucial role in the development and survival of neurons.[1][2] However, aberrant TrkA signaling, often driven by gene fusions or overexpression, has been identified as a significant oncogenic driver in a variety of cancers.[1][3][4] The activation of TrkA triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote tumor cell proliferation, survival, and metastasis.[1][5][6] This makes TrkA a compelling target for the development of novel cancer therapeutics. Pyrazine-based scaffolds have emerged as a promising class of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[4][7] This document provides detailed application notes and protocols for the conceptual application of 5-Bromo-6-methylpyrazin-2-amine as a starting material in the synthesis of TrkA inhibitors, alongside methodologies for their evaluation.

TrkA Signaling Pathway

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][5][6]

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor Binding & Dimerization p_TrkA p-TrkA TrkA_Receptor->p_TrkA Autophosphorylation RAS RAS p_TrkA->RAS PI3K PI3K p_TrkA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival Synthesis_Workflow Start This compound Suzuki_Coupling Suzuki Coupling Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Suzuki_Coupling Intermediate Coupled Pyrazine Intermediate Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization e.g., Amide Coupling, etc. Intermediate->Further_Functionalization Final_Product Final TrkA Inhibitor Candidate Further_Functionalization->Final_Product Purification Purification Final_Product->Purification End Characterization & Screening Purification->End Screening_Workflow Library Compound Library Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Library->Biochem_Assay Biochem_IC50 Biochemical IC50 Determination Biochem_Assay->Biochem_IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Biochem_IC50->Cell_Viability Cellular_IC50 Cellular IC50 Determination Cell_Viability->Cellular_IC50 Western_Blot Western Blot for p-TrkA Cellular_IC50->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

References

Application Notes and Protocols for the Library Synthesis of Pyrazine Derivatives Using 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antitubercular properties.[1][2][3] The strategic functionalization of the pyrazine core allows for the fine-tuning of physicochemical properties and biological targets. 5-Bromo-6-methylpyrazin-2-amine is a key building block for the synthesis of diverse libraries of pyrazine derivatives. The presence of a bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 5-position. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which are foundational methods for modern drug discovery.

Key Derivatization Strategies

The primary strategies for the diversification of this compound involve palladium-catalyzed cross-coupling reactions. These methods are well-established for their reliability, functional group tolerance, and broad substrate scope.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. It is a robust method for synthesizing biaryl and heteroaryl compounds.

  • Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for the synthesis of substituted anilines and other N-aryl compounds.[4][5]

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl scaffolds.[6][7][8]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.[4]

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Sealed tube or pressure vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry sealed tube.

  • Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Sonogashira Coupling Protocol

This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.[7][8]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas. Repeat three times.

  • Add the anhydrous solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature to 80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative yields for the derivatization of bromo-aminopyrazines and analogous bromo-heterocycles using the described cross-coupling reactions. These yields are based on literature for structurally similar substrates and should serve as a guideline.[4][9][10]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromo-aminopyridines with Arylboronic Acids [10]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Aryl-6-methylpyrazin-2-amine~85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methylpyrazin-2-amine~88
34-Chlorophenylboronic acid5-(4-Chlorophenyl)-6-methylpyrazin-2-amine~78
43-Fluorophenylboronic acid5-(3-Fluorophenyl)-6-methylpyrazin-2-amine~80

Table 2: Representative Yields for Buchwald-Hartwig Amination of a Bromo-aminopyridine with Various Amines [4]

EntryAmineProductYield (%)
1Morpholine5-(Morpholin-4-yl)-6-methylpyrazin-2-amine~90
2AnilineN-Phenyl-6-methylpyrazin-2,5-diamine~85
3BenzylamineN-Benzyl-6-methylpyrazin-2,5-diamine~82
4Piperidine5-(Piperidin-1-yl)-6-methylpyrazin-2-amine~92

Table 3: Representative Yields for Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes [7]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-(Phenylethynyl)-6-methylpyrazin-2-amine~93
2Propargyl alcohol3-((3-amino-5-methylpyrazin-2-yl)ethynyl)propan-1-ol~85
3Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-6-methylpyrazin-2-amineHigh
41-Heptyne5-(Hept-1-yn-1-yl)-6-methylpyrazin-2-amine~75

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, Catalyst, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Pyrazine Derivative purify->product

Caption: General experimental workflow for the synthesis of pyrazine derivatives.

Hypothetical Signaling Pathway Modulated by Pyrazine Derivatives

Many pyrazine derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor CellCycle Cell Cycle Progression & Proliferation TranscriptionFactor->CellCycle PyrazineInhibitor Pyrazine Derivative (Kinase Inhibitor) PyrazineInhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by a pyrazine derivative.

Conclusion

The derivatization of this compound using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides a powerful and versatile platform for the generation of diverse chemical libraries. These libraries are invaluable for high-throughput screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of pyrazine derivatives.

References

Gram-Scale Synthesis of 5-Bromo-6-methylpyrazin-2-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the gram-scale synthesis of 5-Bromo-6-methylpyrazin-2-amine, a valuable building block in the development of novel pharmaceutical agents. The described method is adapted from established procedures for the bromination of aminopyrazines and is designed to be a reliable and scalable process for laboratory settings.

Introduction

This compound is a key intermediate in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This protocol outlines a straightforward approach for the regioselective bromination of 2-amino-6-methylpyrazine.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 2-amino-6-methylpyrazine is treated with bromine in the presence of a mild base to yield the desired this compound.

Chemical Equation:

Experimental Protocol

This protocol is designed for a gram-scale synthesis of the target compound.

Materials and Reagents:

  • 2-Amino-6-methylpyrazine

  • Bromine (Br₂)

  • Pyridine

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10.9 g (0.1 mol) of 2-amino-6-methylpyrazine in 200 mL of chloroform.

  • Addition of Pyridine: To the stirred solution, add 8.7 mL (0.11 mol) of pyridine. Cool the mixture to 0-5 °C using an ice-water bath.

  • Bromination: Prepare a solution of 5.4 mL (0.105 mol) of bromine in 50 mL of chloroform. Add this solution dropwise to the cooled reaction mixture over a period of 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash with 100 mL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 100 mL of deionized water and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

Reactant/ReagentMolecular Weight ( g/mol )Amount (g)Amount (mL)Moles (mol)Molar Equivalents
2-Amino-6-methylpyrazine109.1310.9-0.11.0
Bromine159.8116.85.40.1051.05
Pyridine79.108.78.70.111.1
Chloroform119.38-250-Solvent
Product 188.03 ~15.0 (80% yield) -~0.08 -

Note: The product yield is an approximation and may vary based on experimental conditions and purification efficiency.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

experimental_workflow start Start dissolve Dissolve 2-Amino-6-methylpyrazine in Chloroform start->dissolve add_pyridine Add Pyridine and Cool to 0-5 °C dissolve->add_pyridine bromination Dropwise Addition of Bromine Solution add_pyridine->bromination stir Stir at Room Temperature (12-16 h) bromination->stir monitor Monitor Reaction by TLC stir->monitor workup Aqueous Work-up (Na₂S₂O₃, NaHCO₃, H₂O, Brine) monitor->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 5-Bromo-6-methylpyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Low yields in this synthesis are often attributed to a lack of regioselectivity, leading to the formation of undesired isomers, and over-bromination, resulting in di-brominated side products. The starting material, 2-amino-6-methylpyrazine, has a highly activated ring system due to the electron-donating amino group, making it susceptible to attack at multiple positions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The primary side products are typically isomeric monobrominated compounds (such as 3-bromo-2-methylpyrazin-5-amine) and di-brominated products. The formation of these is influenced by the reaction conditions, particularly the brominating agent used and the reaction temperature.

Q3: Which brominating agent is recommended for this synthesis, Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A3: N-Bromosuccinimide (NBS) is generally the preferred reagent for the bromination of electron-rich heterocyclic amines like 2-amino-6-methylpyrazine.[1] NBS is a milder and more selective brominating agent than liquid bromine, which can help to minimize the formation of di-brominated and other side products, thus potentially improving the yield of the desired 5-bromo isomer.[1]

Q4: How can I improve the regioselectivity of the bromination to favor the desired 5-bromo isomer?

A4: To enhance regioselectivity, it is crucial to control the reaction conditions carefully. Using a less reactive solvent, such as dichloromethane (DCM) or acetonitrile, and maintaining a low reaction temperature (e.g., 0°C to room temperature) can help. Additionally, the slow, dropwise addition of the brominating agent to the substrate solution is recommended to maintain a low concentration of the electrophile and reduce the likelihood of over-reaction.

Q5: My product appears to be a dark, impure solid after work-up. What is a suitable purification method?

A5: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, should effectively separate the desired this compound from less polar di-brominated byproducts and more polar starting material. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (NBS can degrade over time).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly opened or recrystallized NBS.2. Allow the reaction to slowly warm to room temperature after the addition of the brominating agent.3. Monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high.2. Brominating agent is too reactive (e.g., Br₂).3. Rapid addition of the brominating agent.1. Maintain a low temperature (0°C) during the addition of the brominating agent.2. Switch to a milder brominating agent like NBS.3. Add the brominating agent dropwise over an extended period.
Significant Amount of Di-brominated Side Product 1. Excess of brominating agent used.2. High reaction temperature.1. Use a 1:1 molar ratio of the substrate to the brominating agent.2. Perform the reaction at a lower temperature (e.g., 0°C).
Difficulty in Isolating the Product 1. Product may be partially soluble in the aqueous phase during work-up.2. Inefficient extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and improve extraction efficiency.2. Increase the number of extractions with an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) (Recommended)

This protocol is adapted from a similar synthesis of 2-amino-5-bromo-4-methylpyridine.[2]

  • Preparation: In a round-bottom flask, dissolve 2-amino-6-methylpyrazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in the same solvent dropwise to the cooled solution of the starting material.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

**Protocol 2: Bromination using Liquid Bromine (Br₂) **

This protocol is based on the synthesis of 2-amino-3-bromo-5-methylpyrazine.[3]

  • Preparation: Dissolve 2-amino-6-methylpyrazine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM).

  • Addition of Bromine: Slowly add a solution of bromine (1.2 eq.) in DCM to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Add water to the reaction mixture and separate the organic layer.

  • Washing: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Brominating Agents and Reaction Conditions

Parameter Method A: NBS Method B: Br₂/Pyridine
Brominating Agent N-BromosuccinimideBromine
Solvent DichloromethaneDichloromethane
Temperature 0°C to Room Temp.Room Temperature
Typical Yield of 5-Bromo Isomer Moderate to HighVariable, risk of side products
Key Side Products Isomeric monobromidesDi-brominated products, isomers
Selectivity Generally higherLower

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-amino-6-methylpyrazine dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS Solution Dropwise cool->add_nbs react Stir and Monitor by TLC add_nbs->react quench Quench with Na₂S₂O₃ react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Product: this compound purify->product

Caption: Recommended experimental workflow for the synthesis of this compound using NBS.

Troubleshooting Decision Tree

troubleshooting_workflow start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Starting material present multiple_products Multiple Products on TLC check_conversion->multiple_products Starting material consumed solution1 Use fresh NBS Increase reaction time/temp incomplete_conversion->solution1 solution2 Lower reaction temperature Use NBS instead of Br₂ Slow addition of reagent multiple_products->solution2 Isomeric spots solution3 Use 1:1 Stoichiometry Lower Temperature multiple_products->solution3 Less polar spots (di-bromo)

Caption: A decision tree to troubleshoot low yield in the bromination reaction.

References

Common side reactions in the bromination of aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the bromination of aminopyrazines.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of aminopyrazines, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
No reaction or low conversion of starting material 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient activation of the brominating agent.1. Use a fresh bottle of N-Bromosuccinimide (NBS) or other brominating agent. 2. Gradually increase the reaction temperature and monitor progress by TLC. Microwave irradiation can be effective.[1][2] 3. For less reactive substrates, consider the addition of a catalytic amount of a protic or Lewis acid.
Formation of multiple products (isomeric mixture) 1. The amino group strongly activates multiple positions on the pyrazine ring. 2. Harsh reaction conditions leading to loss of regioselectivity.1. Use a milder brominating agent like NBS instead of elemental bromine (Br₂).[3] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Acetonitrile has been reported as an ideal solvent for controlling regioselectivity.[1]
Over-bromination (di- or poly-brominated products) 1. Excess of the brominating agent. 2. The amino group is highly activating. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the brominating agent for monobromination.[1] 2. Add the brominating agent slowly to the reaction mixture. 3. Monitor the reaction closely by TLC and quench it once the desired product is formed.
Product degradation during workup 1. The brominated aminopyrazine is sensitive to acidic or basic conditions. 2. Hydrolysis of the bromo-group or other functional groups.1. Use a neutral workup procedure. Wash with a mild bicarbonate solution to neutralize any acid. 2. If the product is unstable on silica gel, consider using a different stationary phase like neutral alumina for column chromatography.[4]
Formation of N-bromo side product The amino group reacts with the brominating agent.This is more likely with stronger brominating agents. Using NBS under controlled conditions can minimize this. Protecting the amino group as an amide can also prevent this side reaction.
Ring opening of the pyrazine core Although less common for aminopyrazines, harsh reaction conditions or certain substitution patterns can lead to ring cleavage in related heterocyclic systems.Use milder reaction conditions: lower temperature, less reactive brominating agent (NBS), and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve monobromination of 2-aminopyrazine?

A1: Selective monobromination of 2-aminopyrazine, primarily at the 5-position, can be achieved by carefully controlling the reaction conditions. The use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like acetonitrile is recommended.[1][2] Using a stoichiometric amount (1.0 to 1.2 equivalents) of NBS is crucial to avoid over-bromination. Microwave-assisted reactions for short durations have also proven effective in obtaining high yields of the monobrominated product.[1][2]

Q2: What is the most common side product in the bromination of 2-aminopyrazine and how can I minimize it?

A2: The most common side product is the di-brominated species, 2-amino-3,5-dibromopyrazine.[2] The strong activating nature of the amino group makes the pyrazine ring highly susceptible to further electrophilic substitution. To minimize its formation, you should:

  • Use a controlled amount of the brominating agent (NBS).

  • Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.

  • Monitor the reaction progress carefully using TLC and stop the reaction as soon as the starting material is consumed or the desired monobrominated product is maximized.

Q3: My bromination reaction is yielding a complex mixture of products. What are the likely causes?

A3: A complex product mixture in the bromination of aminopyridines, a related class of compounds, can result from the formation of various mono-, di-, and even tri-brominated isomers.[5] This is due to the competing directing effects of the amino group and the ring nitrogens. High reaction temperatures can also lead to decomposition and the formation of byproducts.[5] To improve selectivity, it is advisable to use milder conditions, such as a less reactive brominating agent (NBS), a suitable solvent like acetonitrile, and lower reaction temperatures.[1]

Q4: Can the amino group itself react with the brominating agent?

A4: Yes, the amino group can react with brominating agents, particularly more reactive ones like Br₂, to form N-bromo species. While less common with the milder NBS, it remains a potential side reaction. If N-bromination is a suspected issue, one strategy is to protect the amino group, for example, through acetylation, prior to the bromination step. The protecting group can then be removed after the desired bromination has been achieved.

Q5: Are there any specific purification strategies for separating brominated aminopyrazines from the reaction mixture?

A5: Standard purification techniques are generally effective. These include:

  • Liquid-liquid extraction: To separate the product from inorganic salts and other water-soluble impurities.

  • Column chromatography: Silica gel is commonly used. For sensitive compounds, neutral or basic alumina can be an alternative.[4] Eluent systems such as hexane/ethyl acetate mixtures are often effective for separating pyrazine derivatives.[4][6]

  • Recrystallization: To obtain a highly pure product if a suitable solvent system can be found.

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Aminopyrazine

This protocol is adapted from methodologies favoring the formation of 2-amino-5-bromopyrazine.[1][2]

Reagents and Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Microwave reactor (optional)

  • TLC plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-aminopyrazine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Conventional Heating: Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, gently heat to 40-50 °C.

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes), monitoring the pressure.[1][2]

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate 2-amino-5-bromopyrazine.

Protocol 2: Synthesis of 2-Amino-3,5-dibromopyrazine

This protocol is based on procedures designed for the di-bromination of 2-aminopyrazine.[2][7]

Reagents and Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Pyridine (optional, as a base with Br₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if using Br₂)

  • Ice bath

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolve 2-aminopyrazine (1.0 eq) in the chosen solvent (acetonitrile or dichloromethane) in a round-bottom flask.

  • Using NBS: Add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution. The reaction can be heated (e.g., reflux or microwave) to drive it to completion.[2]

  • Using Bromine: Cool the solution in an ice bath. Add a solution of bromine (2.1 eq) in the same solvent dropwise via a dropping funnel. Pyridine (optional) can be added to the initial mixture to scavenge the HBr byproduct.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.

  • If using dichloromethane, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. If using acetonitrile, the solvent may need to be removed and the residue partitioned between water and an organic solvent like ethyl acetate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-amino-3,5-dibromopyrazine.

Visualizations

Bromination_Pathway cluster_start Starting Material cluster_mono Monobromination cluster_di Dibromination 2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 2-Aminopyrazine->2-Amino-5-bromopyrazine 1.1 eq NBS CH3CN, MW 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine 2.2 eq NBS or Br2 2-Amino-5-bromopyrazine->2-Amino-3,5-dibromopyrazine 1.1 eq NBS CH3CN, MW

Caption: Reaction pathway for mono- and di-bromination of 2-aminopyrazine.

Troubleshooting_Workflow Start Bromination Reaction Problem Unsatisfactory Result? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Yes OverBrom Over-bromination Problem->OverBrom Yes Isomers Isomeric Mixture Problem->Isomers Yes Success Successful Reaction Problem->Success No Sol_LowYield Check Reagent Activity Increase Temperature Use Microwave LowYield->Sol_LowYield Sol_OverBrom Reduce NBS eq. (1.0-1.2) Slow Addition Monitor by TLC OverBrom->Sol_OverBrom Sol_Isomers Use NBS instead of Br2 Lower Temperature Use CH3CN as solvent Isomers->Sol_Isomers Sol_LowYield->Start Re-run Experiment Sol_OverBrom->Start Re-run Experiment Sol_Isomers->Start Re-run Experiment

Caption: Troubleshooting workflow for aminopyrazine bromination issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methylpyrazin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

A1: Low yields with this substrate are common and can stem from several factors related to its electronic properties and the presence of multiple nitrogen atoms. The pyrazine ring is electron-deficient, which should favor oxidative addition, but the amino group is electron-donating. More importantly, the pyrazine nitrogens and the exocyclic amine can coordinate to the palladium catalyst, leading to deactivation.[1][2][3]

Here are key areas to troubleshoot:

  • Catalyst/Ligand System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.[4] Consider screening more robust systems.

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands like SPhos and XPhos are often successful with challenging heteroaromatic substrates as they promote the rate-determining oxidative addition and stabilize the catalytic species.[5][6]

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts are also a strong alternative for electron-rich or coordinating substrates.[7]

  • Base Selection: The base is crucial for activating the boronic acid. A systematic screening is recommended.

    • Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for challenging couplings.[1][6][8]

  • Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst.

    • Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1][9] The water can be crucial when using phosphate bases.[10]

  • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A typical range is 80-110 °C.[2]

Q2: I am seeing significant amounts of side products, particularly homocoupling of my boronic acid and debromination of the starting material. How can I minimize these?

A2: Side reactions are a common issue in Suzuki couplings.

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2]

    • Solution: Ensure your reaction is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst.[2] Maintain a positive inert gas pressure throughout the experiment.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your coupling partner.[1] It can be catalyzed by the base or the palladium catalyst.[1]

    • Solution: Use anhydrous solvents, ensure proper degassing, and consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[1][11]

  • Dehalogenation (Debromination): The replacement of the bromine atom with hydrogen can occur, especially at higher temperatures or with prolonged reaction times.[3]

    • Solution: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can help. Screening different catalyst systems may also identify one less prone to this side reaction.

Q3: My palladium catalyst turns black during the reaction. Is this normal, and what can I do about it?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and loss of catalytic activity.[1] This can be caused by:

  • Insufficient Ligand: The ligand is crucial for stabilizing the active Pd(0) species.[8]

  • High Temperature: Excessive heat can cause the catalyst to precipitate.[1]

  • Impurities: Oxygen or other impurities in the reagents or solvents can lead to catalyst decomposition.[1]

Troubleshooting Steps:

  • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the catalyst.

  • Use a More Robust Ligand: Sterically hindered, electron-rich ligands (e.g., Buchwald-type ligands) are better at preventing catalyst agglomeration.[1]

  • Lower the Reaction Temperature: Find the minimum temperature required for the reaction to proceed efficiently.

  • Ensure Inert Conditions: Rigorously degas all solvents and reagents.[8]

Data Presentation: Comparison of Potential Reaction Conditions

The following table summarizes potential starting conditions for the Suzuki coupling of this compound based on literature for analogous and challenging heteroaromatic substrates. Optimization will be required.

ParameterCondition 1 (Traditional)Condition 2 (Buchwald System)Condition 3 (NHC System)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂Pd-PEPPSI-IPrSystem 2 & 3 are often more effective for challenging, electron-rich, and coordinating substrates.[5][7]
Ligand (none)SPhos or XPhos(part of precatalyst)Bulky, electron-rich ligands accelerate oxidative addition and stabilize the catalyst.[5][8]
Base K₂CO₃K₃PO₄K₃PO₄ or Cs₂CO₃Stronger bases are often required for difficult couplings.[1][6]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF (anhydrous)Solvent choice can impact solubility and catalyst stability.[1][7][9]
Temperature 90-100 °C80-110 °C60-80 °CNHC catalysts can sometimes operate at lower temperatures.[7]
Typical Yield Low to ModerateModerate to HighModerate to HighExpected outcome based on literature for similar substrates.[7][12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized starting protocol. The choice of catalyst, ligand, base, and solvent should be guided by the troubleshooting section and may require screening for optimal results.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.[8]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add this compound, Boronic Acid/Ester, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Reaction Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify product Final Product purify->product Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Screen Catalyst/ Ligand System start->check_catalyst check_base Screen Bases (K3PO4, Cs2CO3) start->check_base check_conditions Optimize Temp. & Solvent start->check_conditions buchwald Use Buchwald Ligands (SPhos, XPhos) check_catalyst->buchwald nhc Try NHC Precatalysts (PEPPSI) check_catalyst->nhc side_reactions Side Reactions Observed? check_conditions->side_reactions homocoupling Degas Rigorously side_reactions->homocoupling Homocoupling protodeboronation Use Boronic Ester side_reactions->protodeboronation Protodeboronation

References

Catalyst and ligand selection for Buchwald-Hartwig amination of bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of bromopyrazines. It is intended for researchers, scientists, and drug development professionals who may encounter challenges with this specific class of substrates.

Troubleshooting Guide

This guide addresses common issues observed during the Buchwald-Hartwig amination of bromopyrazines.

Issue 1: Low or No Product Yield

Symptoms:

  • Analysis by TLC, LC-MS, or GC-MS shows a large amount of unreacted starting material.

  • Minimal or no desired product is detected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Poisoning The pyrazine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky, electron-rich phosphine ligands to shield the metal center. Recommended ligands include RuPhos, BrettPhos, and XPhos.[1][2]
Inactive Catalyst The palladium catalyst may not have been activated properly or has decomposed. Ensure an inert atmosphere is maintained throughout the reaction setup and duration. Use freshly opened, high-purity catalysts and ligands. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1][2][3]
Suboptimal Ligand Choice The ligand may not be suitable for the specific bromopyrazine substrate and amine. Screen a panel of bulky phosphine ligands (e.g., RuPhos, BrettPhos, XPhos, Xantphos) to identify the optimal choice.[1][4]
Incorrect Base Selection The base may be too weak to facilitate deprotonation of the amine or the amine-palladium complex. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often effective.[1][2][5] However, ensure the base is compatible with other functional groups in your substrates.
Poor Reagent/Solvent Quality Air and moisture can deactivate the catalyst. Use anhydrous, deoxygenated solvents and ensure all reagents are of high purity and handled under an inert atmosphere.[1][6]
Inadequate Temperature The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from 80-110 °C.[1] However, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Symptoms:

  • A black precipitate (palladium black) is observed in the reaction mixture.

  • The reaction may start but then stalls, as indicated by reaction monitoring.[1]

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Reaction Temperature Excessive heat can cause the catalyst to decompose. Lower the reaction temperature and increase the reaction time. Monitor the reaction progress closely.
Inappropriate Ligand The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle. Consider a more robust or sterically hindered ligand.
Presence of Oxygen Trace amounts of oxygen can lead to the oxidation and precipitation of palladium. Ensure the reaction is set up and maintained under a strictly inert atmosphere.
Issue 3: Reaction Stalls

Symptoms:

  • Initial product formation is observed, but the reaction does not go to completion.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Deactivation The catalyst may have a limited lifetime under the reaction conditions. A higher catalyst loading might be necessary, or a more stable pre-catalyst could be employed.
Product Inhibition The aminated pyrazine product may be binding to the palladium center and inhibiting further catalytic cycles. A change in ligand or solvent may help to mitigate this effect.
Reagent Insolubility If the starting materials or base are not fully dissolved, the reaction can be slow and incomplete.[1] Consider a different solvent system or sonication to improve solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What are the best initial catalyst and ligand combinations to screen for the amination of a novel bromopyrazine?

A1: For heteroaromatic substrates like bromopyrazines, it is recommended to start with catalyst systems known for their high activity and stability. A good starting point is to screen a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a selection of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos.[1][2] Alternatively, using commercially available pre-catalysts like RuPhos Pd G3 or BrettPhos Pd G3 can provide more consistent results.[2]

Q2: Which bases are most effective for the Buchwald-Hartwig amination of bromopyrazines?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and have proven effective for challenging amination reactions.[1][2][5] The choice of base may need to be optimized depending on the specific amine and bromopyrazine substrates.

Q3: What solvents are recommended for this reaction?

A3: Anhydrous and deoxygenated aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are the most common choices.[1][2] The solubility of all reaction components should be considered when selecting a solvent.

Q4: How can I minimize side reactions, such as hydrodehalogenation?

A4: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, can be a competing side reaction. The choice of ligand is critical in minimizing this pathway.[7] Using bulky and electron-rich ligands can favor the desired C-N bond formation over hydrodehalogenation. Optimizing the reaction temperature and time can also help to reduce the occurrence of side reactions.

Q5: Is it necessary to protect other nitrogen atoms on the pyrazine ring?

A5: While N-protection is a possible strategy, it adds extra steps to the synthesis. Modern Buchwald-Hartwig catalyst systems are often capable of selectively aminating bromopyrazines without the need for protecting groups on the pyrazine ring. The use of sterically hindered ligands helps to prevent coordination of the ring nitrogen to the palladium catalyst.

Experimental Protocols

General Procedure for Catalyst/Ligand Screening
  • Preparation: In a glovebox, add the bromopyrazine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction vial. If using a pre-catalyst, add it directly to the reaction vial (1-2 mol%).

  • Reaction: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the reaction vial. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents ligand_poisoning Potential Ligand Poisoning by Pyrazine-N? check_catalyst->ligand_poisoning wrong_base Incorrect Base? check_conditions->wrong_base impure_reagents Impure/Wet Reagents/Solvent? check_reagents->impure_reagents use_bulky_ligand Use Bulky Ligand (e.g., RuPhos, BrettPhos) ligand_poisoning->use_bulky_ligand Yes catalyst_inactive Catalyst Inactive? ligand_poisoning->catalyst_inactive No use_precatalyst Use Pre-catalyst Ensure Inert Atmosphere catalyst_inactive->use_precatalyst Yes screen_bases Screen Strong Bases (NaOtBu, KOtBu, LiHMDS) wrong_base->screen_bases Yes wrong_temp Inadequate Temperature? wrong_base->wrong_temp No optimize_temp Optimize Temperature (80-110 °C) wrong_temp->optimize_temp Yes use_pure_dry Use High-Purity, Dry Reagents and Solvents impure_reagents->use_pure_dry Yes

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Simplified Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product reactants Ar-Br + HNR₂ reactants->oxidative_addition

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

How to minimize debromination in Suzuki reactions with pyrazine substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize debromination in Suzuki-Miyaura cross-coupling reactions involving pyrazine substrates.

Troubleshooting Guide: Minimizing Debromination

Debromination is a common side reaction in Suzuki couplings of electron-deficient heteroaromatics like pyrazines, leading to the formation of a protonated pyrazine instead of the desired coupled product. This guide addresses specific issues and provides actionable solutions.

Problem: Significant debromination of the pyrazine substrate is observed, leading to low yield of the desired product.

Potential Causes & Solutions:

  • Inappropriate Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An unsuitable ligand can lead to a slower rate of reductive elimination compared to competing debromination pathways.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-determining reductive elimination step, thus outcompeting the debromination side reaction. For challenging couplings, consider using Buchwald-type biarylphosphine ligands like SPhos or XPhos.

  • Harsh Base Conditions: Strong bases can promote protodeboronation of the boronic acid partner and can also facilitate the decomposition of the palladium-hydride species that leads to debromination.

    • Solution: Use a milder base. While strong bases like NaOH can be problematic, weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance of reactivity and selectivity. In cases where base-sensitive functional groups are present, potassium fluoride (KF) can be an effective alternative.

  • High Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including the undesired debromination pathway.

    • Solution: Optimize the reaction temperature. It is advisable to start at a lower temperature (e.g., 80-90 °C) and only increase it if the reaction is too slow. For some highly active catalyst systems, reactions can even proceed at room temperature, which can significantly suppress debromination.[1]

  • Instability of the Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, especially under basic aqueous conditions. This reduces the concentration of the active coupling partner and can indirectly favor debromination of the pyrazine substrate.

    • Solution: Use a more stable boronic acid derivative. Boronic esters, such as pinacol esters, or trifluoroborate salts are generally more stable than the corresponding boronic acids and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in Suzuki reactions with pyrazine substrates?

A1: Debromination in Suzuki reactions typically proceeds via a palladium-hydride species. After the oxidative addition of the bromopyrazine to the Pd(0) catalyst, if a hydride source is available in the reaction mixture (e.g., from the solvent, base, or impurities), a Pd-H species can form. Reductive elimination of H-Br from this intermediate regenerates the Pd(0) catalyst and produces the debrominated pyrazine byproduct. The electron-deficient nature of the pyrazine ring makes it more susceptible to this side reaction.

Q2: Which palladium catalyst is best for Suzuki couplings with bromopyrazines?

A2: While there is no single "best" catalyst for all substrates, palladium catalysts that can promote a rapid catalytic cycle are generally preferred to minimize side reactions. For pyrazine substrates, catalysts that are effective for other electron-deficient heterocycles are a good starting point. Pre-formed catalysts like Pd(PPh₃)₄ or catalysts generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand are commonly used. For particularly challenging couplings, specialized Buchwald precatalysts often give superior results.

Q3: How does the choice of solvent affect debromination?

A3: The solvent system can influence the solubility of the reactants and the stability of the catalytic species. A common solvent system for Suzuki reactions is a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The presence of water is often necessary to dissolve the inorganic base. However, an excessive amount of water can promote protodeboronation of the boronic acid. Therefore, optimizing the solvent ratio is crucial. Anhydrous conditions can also be employed, particularly when using boronic esters and a soluble base like cesium fluoride (CsF).

Q4: Can I use chloropyrazines instead of bromopyrazines to avoid dehalogenation?

A4: While chloropyrazines are less prone to dehalogenation, they are also significantly less reactive in the oxidative addition step of the Suzuki catalytic cycle. This often necessitates the use of more active and specialized catalyst systems, such as those employing bulky, electron-rich N-heterocyclic carbene (NHC) or biarylphosphine ligands, and may require higher reaction temperatures. Therefore, while switching to a chloropyrazine might reduce dehalogenation, it can present other synthetic challenges.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki coupling reactions with substrates analogous to pyrazines. This data can guide the optimization of your own experiments.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseCatalystLigandSolventTemperature (°C)Yield (%)Reference
K₃PO₄Pd(PPh₃)₄-1,4-Dioxane70-8060[2]
K₂CO₃Pd(dppf)Cl₂-Dioxane/H₂O10081[3]
Na₂CO₃Pd/NiFe₂O₄-DMF/H₂O10098[4]
Cs₂CO₃Pd₂(dba)₃P(t-Bu)₃Dioxane8096[5]
KFPd₂(dba)₃-Dioxane110-[6]

Note: Yields are for the desired coupled product and are influenced by the specific substrates used in the cited literature.

Table 2: Influence of Ligand on Suzuki Coupling Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-[5]
Pd(OAc)₂P(t-Bu)₃K₃PO₄Toluene/H₂O100High[7]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-8060[2]
PdCl₂(dppf)-K₂CO₃DMF80-90Moderate[7]

Note: The term "High" or "Moderate" is used when a specific yield was not provided in the source material but the ligand was reported as effective.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyrazine with an Arylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyrazine derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the bromopyrazine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to minimizing debromination in Suzuki reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Py-Pd(II)(Br)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdH_complex Py-Pd(II)(H)L_n PdII_complex->PdH_complex Hydride Abstraction PdII_Aryl_complex Py-Pd(II)(Ar)L_n Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim Product Py-Ar (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst Debromination_Pathway Debromination Pathway Debrom_Product Py-H (Debrominated Byproduct) PdH_complex->Debrom_Product Reductive Elimination Debrom_Product->Pd0 Hydride_Source Hydride Source (e.g., Solvent, Base) Hydride_Source->PdH_complex

Caption: Catalytic cycle of the Suzuki reaction showing the competing debromination pathway.

Caption: Troubleshooting workflow for minimizing debromination in Suzuki reactions.

References

Purification of crude 5-Bromo-6-methylpyrazin-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-Bromo-6-methylpyrazin-2-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most cost-effective stationary phase for the normal-phase chromatography of this compound is silica gel (230-400 mesh).[1] Due to the basic nature of the amine group, which can lead to peak tailing on acidic silica, amine-functionalized silica gel can also be an effective alternative to minimize strong interactions and improve separation.[2]

Q2: Which mobile phase system is suitable for the purification of this compound?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[3][4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis beforehand. For aminopyrazines, which are basic, adding a small amount of a tertiary amine like triethylamine (e.g., 1% v/v) to the mobile phase can prevent peak tailing by neutralizing the acidic sites on the silica gel.[1][2]

Q3: How can I determine the optimal mobile phase composition before running the column?

A3: The ideal mobile phase composition should be determined using TLC. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.3.[6] This Rf value typically ensures good separation and a reasonable elution volume from the column.[1] It is advisable to test various ratios of your chosen solvents (e.g., hexane:ethyl acetate) to find the one that provides the best separation between your target compound and any impurities.[6]

Q4: My purified compound appears to be degrading. What are the possible causes and solutions?

A4: Degradation of aromatic bromo compounds can occur due to light sensitivity (photodegradation), excessive heat, or oxidation.[7] To mitigate this, it is recommended to protect the column from light by wrapping it in aluminum foil.[7] When removing the solvent after purification, use a rotary evaporator at a moderate temperature. For long-term storage, keep the purified compound in an amber vial at a low temperature (e.g., 4°C) and consider storing it under an inert atmosphere like nitrogen or argon if oxidation is suspected.[7][8] You can check for degradation on silica by performing a 2D TLC.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate mobile phase polarity. - Column was not packed properly (channeling). - Overloading of the crude product.- Optimize the mobile phase using TLC to achieve better separation of spots.[3] - Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] - Use an appropriate amount of silica gel relative to the crude product (typically a 40-50:1 ratio by weight).[6]
Product is Tailing (Streaking) on TLC and Column - The basic amine group is interacting strongly with the acidic silica gel.- Add 1% triethylamine to the eluent to neutralize the acidic sites on the silica.[1][2] - Consider using an amine-functionalized silica gel as the stationary phase.[2]
Product is Not Eluting from the Column - The mobile phase is not polar enough. - The compound may have degraded on the column.- Gradually increase the polarity of the mobile phase (gradient elution).[6] For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. - Before running the column, test the stability of your compound on a silica TLC plate to see if it decomposes.[10]
Cracks or Bubbles in the Silica Bed - The column was allowed to run dry. - Heat generated from the solvent interacting with the silica gel.- Always keep the silica bed covered with the mobile phase.[6] - Pack the column using a slurry method and allow it to cool and settle before running.
Multiple Fractions Containing the Product and Impurities - The Rf values of the product and impurities are very close.- Use a shallow gradient or isocratic elution with the optimized solvent system to improve resolution.[3] - Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with different ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[6]

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase for column chromatography should give the product an Rf value of approximately 0.2-0.3.[6]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (about 1 cm) of sand.[6]

    • Prepare a slurry of silica gel (40-50 g for 1 g of crude product) in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).[6]

    • Pour the slurry into the column, gently tapping to ensure even packing and to dislodge air bubbles.

    • Drain the excess solvent until the level is just above the silica bed, ensuring it does not go dry.

    • Add another thin layer of sand on top of the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).[6]

    • Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient could be sequential washes with 90:10 and then 80:20 petroleum ether/ethyl acetate.[6]

    • Collect fractions of approximately 15-20 mL.[6]

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Evaporate the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under a high vacuum to remove any residual solvent.

    • Characterize the purified product using analytical techniques such as NMR and melting point to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Mobile Phase Optimization packing Column Packing (Silica Gel Slurry) loading Sample Loading (Dry Loading Method) elution Gradient Elution loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Combine Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation drying High Vacuum Drying evaporation->drying characterization Characterization (NMR, MP) drying->characterization

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Column Chromatography Problem Encountered q1 What is the issue? start->q1 a1_poor_sep Poor Separation q1->a1_poor_sep Separation a1_no_elution Product Not Eluting q1->a1_no_elution Elution a1_tailing Peak Tailing/ Streaking q1->a1_tailing Peak Shape sol_poor_sep Optimize mobile phase via TLC. Check column packing. Reduce sample load. a1_poor_sep->sol_poor_sep sol_no_elution Increase eluent polarity. Check for compound degradation on silica (2D TLC). a1_no_elution->sol_no_elution sol_tailing Add 1% triethylamine to eluent. Use amine-functionalized silica. a1_tailing->sol_tailing

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Recrystallization of Brominated Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of brominated pyrazine compounds via recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable recrystallization solvent for a brominated pyrazine derivative?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] For brominated pyrazines, which are often moderately polar, consider solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or toluene/heptane.[3][4] The selection process involves experimentally testing the solubility of a small amount of your crude product in various hot and cold solvents to find the optimal match.[5]

Q2: How does the bromine substituent on the pyrazine ring affect the recrystallization process?

A2: The bromine atom increases the molecule's molecular weight and can enhance intermolecular interactions, such as halogen bonding, which may influence crystal lattice formation. It also affects the compound's polarity. This means that solvent selection is critical, and you may find that slightly less polar solvents or solvent mixtures are more effective compared to non-halogenated analogs.

Q3: What are the most critical safety precautions when performing recrystallizations with these compounds?

A3: Always work in a well-ventilated fume hood. Brominated organic compounds can be hazardous, and many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. When heating flammable solvents, always use a heating mantle or a steam bath; never use an open flame.

Troubleshooting Guide

Q4: My compound separated as an oil instead of forming crystals ("oiling out"). What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated.[6][7][8] This is common for compounds with low melting points or when significant impurities are present, which can depress the melting point.[6][9]

  • Probable Cause: The boiling point of your solvent is higher than the melting point of your compound, or the solution cooled too rapidly.[6][10] High impurity levels can also contribute.[8]

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to make the solution slightly more dilute.[11]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate (turned off) or by insulating the flask with glass wool.[12]

    • If the problem persists, consider switching to a lower-boiling point solvent or using a two-solvent system where crystallization can be induced at a lower temperature.[9]

Q5: My crystal yield is very low. How can I improve it?

A5: A low yield is one of the most common issues in recrystallization.[6]

  • Probable Cause: The most frequent cause is using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[6][11] Other causes include premature crystallization during a hot filtration step or incomplete transfer of solids.

  • Solution:

    • If you have already filtered the crystals, try concentrating the remaining solution (mother liquor) by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals.[6]

    • In future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[1][5]

    • Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.[13]

    • When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid re-dissolving your product.[5]

Q6: The purified crystals are colored, but the pure compound is supposed to be white or colorless. How do I remove the color?

A6: Colored impurities are common and often arise from oxidation or are highly conjugated byproducts from the reaction.[14]

  • Probable Cause: The presence of colored, soluble impurities that co-crystallize with your product.[5]

  • Solution:

    • After dissolving your crude compound in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution.[15][16]

    • Keep the solution hot and swirl it for a few minutes. The charcoal will adsorb the colored impurities.[15]

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[17]

    • Allow the now colorless filtrate to cool and crystallize as usual.

Q7: No crystals have formed even after cooling the solution in an ice bath. What should I do?

A7: This is typically due to either using too much solvent or the solution being supersaturated.[6]

  • Probable Cause: The solution is not saturated enough for crystals to nucleate and grow.[5]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[6][18] The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.[6]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Reheat the solution, boil off some of the solvent to increase the concentration, and then attempt to cool it again.[6][11]

Data Presentation

Table 1: Common Solvents for Recrystallization of Brominated Pyrazines

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent; often used in a mixture with water.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumEffective for moderately polar compounds.[3]
Toluene111NonpolarGood for less polar pyrazine derivatives; higher boiling point requires caution.
Heptane/Hexane98 / 69NonpolarOften used as the "poor" solvent (anti-solvent) in a two-solvent system with a more polar solvent like ethyl acetate or DCM.[3]
Water100Very PolarCan be used as an anti-solvent with alcohols for more polar brominated pyrazines.[3]

Table 2: Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solutions
Oiling OutSolution too concentrated; Cooling too rapid; Solvent BP > Compound MP.Reheat, add more solvent, cool slowly, change solvent.[6][11]
Low YieldToo much solvent used; Incomplete cooling.Use minimum hot solvent; Concentrate mother liquor; Cool thoroughly in an ice bath.[1][6]
Colored CrystalsPresence of colored, soluble impurities.Add activated charcoal and perform hot filtration before cooling.[15]
No Crystal FormationSolution is supersaturated or too dilute.Scratch flask, add seed crystal, reduce solvent volume by boiling.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude brominated pyrazine solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring until the solid completely dissolves. Add more solvent dropwise if needed, ensuring you use the absolute minimum amount of hot solvent.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[15]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[13]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[13]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[2][16]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass for final drying.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. A "good" solvent (dissolves the compound at all temperatures) is paired with a "poor" solvent (does not dissolve the compound at any temperature). The two solvents must be miscible.[13]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).[13] This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.[13]

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol above.

Visualizations

G cluster_workflow Recrystallization Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Cool Slowly to Room Temp HotFilter->Cool Clear Solution IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration & Wash IceBath->VacuumFilter Pure Pure Crystals VacuumFilter->Pure

Caption: A generalized workflow for purifying a solid by single-solvent recrystallization.

G cluster_troubleshooting Troubleshooting Decision Tree Start Crystals Not Forming? TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent No OilingOut Oiling Out? Start->OilingOut Yes Scratch Action: Scratch Flask or Add Seed Crystal TooMuchSolvent->Scratch No (Supersaturated) BoilOff Action: Boil Off Excess Solvent TooMuchSolvent->BoilOff Yes Reheat Action: Reheat, Add Solvent, Cool Slowly OilingOut->Reheat Yes Success Success: Crystals Form Scratch->Success BoilOff->Success Reheat->Success

Caption: A decision tree for troubleshooting common issues during crystallization.

References

Preventing homocoupling in palladium-catalyzed reactions of 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling and other side reactions during palladium-catalyzed cross-coupling reactions of 5-Bromo-6-methylpyrazin-2-amine.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the organometallic reagent or the aryl bromide is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryl or diyne impurities, reducing the yield of the desired product. This guide addresses the primary causes and provides specific troubleshooting steps for reactions involving this compound.

Problem: Significant Formation of Homocoupling Byproduct

Potential CauseTroubleshooting StrategyRationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organoboron reagents in Suzuki reactions or copper acetylides in Sonogashira reactions.[1]
Presence of Palladium(II) Species Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[1]Pd(II) species can directly react with the organometallic reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, BrettPhos is often effective.These ligands promote the desired reductive elimination step and can stabilize the palladium catalyst, preventing side reactions. For substrates like 2-aminopyrazines, bulky ligands can also mitigate catalyst poisoning by the heterocyclic nitrogen.
Inappropriate Base or Solvent Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/water, Toluene, THF). For base-sensitive substrates, a milder base like KF might be beneficial.The choice of base and solvent significantly impacts the solubility of reagents and the overall reaction kinetics. An unsuitable combination can lead to catalyst decomposition or favor side reactions.
High Concentration of Reagents For Suzuki reactions, consider the slow addition of the boronic acid or ester via a syringe pump. For Sonogashira reactions, slow addition of the terminal alkyne can be beneficial.Maintaining a low instantaneous concentration of the organometallic reagent can disfavor the bimolecular homocoupling reaction.
Copper Co-catalyst in Sonogashira Reactions If Glaser-Hay homocoupling of the alkyne is a major issue, consider using a copper-free Sonogashira protocol.The copper(I) co-catalyst in Sonogashira reactions can promote the oxidative dimerization of terminal alkynes, leading to diyne byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A1: Homocoupling is a side reaction where two identical molecules couple with each other. In the context of cross-coupling reactions with this compound, this can refer to:

  • Aryl Homocoupling: Two molecules of this compound couple to form a symmetrical bipyrazine.

  • Organometallic Homocoupling: In a Suzuki reaction, two molecules of the boronic acid or ester couple to form a symmetrical biaryl. In a Sonogashira reaction, two molecules of the terminal alkyne couple to form a symmetrical 1,3-diyne (Glaser coupling).

This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: How do the nitrogen atoms in the pyrazine ring affect the reaction?

A2: The nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low yields and promoting side reactions. The use of bulky, electron-rich ligands is crucial to shield the palladium center and prevent this unwanted coordination.

Q3: I am observing significant dehalogenation of my starting material. What can I do?

A3: Dehalogenation (replacement of the bromine atom with a hydrogen) can be a competing side reaction. To minimize this, you can try:

  • Using a milder base.

  • Lowering the reaction temperature.

  • Ensuring a highly efficient catalyst system to promote the desired cross-coupling over the reduction pathway.

Q4: Are there any specific recommendations for Suzuki coupling of this compound?

A4: For Suzuki couplings of electron-deficient N-heterocycles like your substrate, consider the following:

  • Catalyst/Ligand: A preformed catalyst like CataCXium A Pd G3 or a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos has been shown to be effective for similar substrates.

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used.

  • Boron Reagent: Using a boronic ester (e.g., pinacol ester) instead of a boronic acid can sometimes improve stability and reduce side reactions like protodeboronation.

Q5: What are the key considerations for a successful Sonogashira coupling with this substrate?

A5: For Sonogashira couplings, the main challenge is often the homocoupling of the terminal alkyne (Glaser coupling). To suppress this:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction.

  • Copper-Free Conditions: If Glaser coupling persists, switch to a copper-free protocol. This may require higher temperatures or a more active palladium catalyst.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used, which also acts as a solvent in some cases.

Data Presentation

The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions of substrates structurally similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst SystemBaseSolventTemperature (°C)Yield Range (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-10075-95A classic system, often effective for a range of substrates.[1]
Pd(OAc)₂ / SPhosCs₂CO₃Toluene100-11080-98Bulky phosphine ligands are often superior for N-heterocyclic substrates.
CataCXium A Pd G3Cs₂CO₃1,4-Dioxane/H₂O80HighA pre-catalyst that can be highly effective for challenging couplings.
Pd(dppf)Cl₂K₂CO₃DMF90-11070-90Often used for heteroaryl couplings.

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield Range (%)Notes
Pd(PPh₃)₄CuIEt₃NTHF25-6570-95Standard Sonogashira conditions; risk of Glaser homocoupling.
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF80GoodAlternative conditions that may be suitable for less reactive substrates.
Pd(OAc)₂ / SPhosNoneCs₂CO₃1,4-Dioxane10060-90A copper-free protocol to avoid Glaser coupling.
PdCl₂(MeCN)₂NoneK₂CO₃NMP12065-85Another copper-free option, often requiring higher temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for the specific boronic acid or ester being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to minimize Glaser-Hay homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealable reaction vessel

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Degas solvents and reaction mixture thoroughly. Use Schlenk techniques or a glovebox. q1->s1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes s1->q2 s2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). Or, add a mild reducing agent. q2->s2 Yes q3 Is the ligand appropriate? q2->q3 No s2->q3 s3 Use bulky, electron-rich ligands (e.g., SPhos, XPhos). q3->s3 No q4 Is homocoupling still an issue? q3->q4 Yes s3->q4 s4 Consider slow addition of the organometallic reagent. q4->s4 Yes end Reduced Homocoupling q4->end No s4->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Suzuki_Catalytic_Cycle cluster_main_cycle Desired Suzuki Cross-Coupling Cycle cluster_side_reaction Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_species Pd(II) Species (from O2 or Pd(II) precatalyst) Pd(0)L2->Pd(II)_species Oxidation by O2 Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-R Reductive_Elimination->Product Homocoupling_Step Reaction with 2x R-B(OR)2 Pd(II)_species->Homocoupling_Step Homocoupling_Step->Pd(0)L2 Can regenerate Pd(0) Homocoupling_Product R-R Homocoupling_Step->Homocoupling_Product

Caption: A simplified mechanism showing the desired Suzuki cycle versus the homocoupling side reaction.

References

Technical Support Center: Improving Regioselectivity of Pyrazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the regioselectivity of pyrazine substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazine substitution reaction not regioselective?

A1: The regioselectivity of substitution reactions on the pyrazine ring is primarily governed by the electronic properties of the substituents already present on the ring. The pyrazine ring itself is electron-deficient, which generally makes it more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution.[1] For electrophilic attack, the ring requires activation by electron-donating groups (EDGs).[2] The interplay between the inherent electronic nature of the pyrazine ring and the directing effects of its substituents determines the position of substitution.

Q2: How do I control regioselectivity in nucleophilic aromatic substitution (SNAr) of substituted chloropyrazines?

A2: In SNAr reactions of substituted chloropyrazines, the regioselectivity is strongly influenced by the electronic nature of the other substituents. For example, in 2-substituted 3,5-dichloropyrazines, an electron-donating group (EDG) at the C2 position will direct an incoming nucleophile to the C3 position. Conversely, an electron-withdrawing group (EWG) at the C2 position will direct the nucleophile to the C5 position.[2]

Q3: I am attempting an electrophilic substitution on a pyrazine ring and getting a mixture of isomers. How can I improve the selectivity?

A3: Electrophilic substitution on an unactivated pyrazine ring is often difficult due to its electron-deficient nature.[1] To achieve regioselectivity, the pyrazine ring typically needs to be activated with strong electron-donating groups like amino (-NH₂) or methoxy (-OCH₃) groups.[2] These groups direct the incoming electrophile to the ortho and para positions relative to themselves. For instance, a 2-aminopyrazine will be activated at the C3 and C5 positions for electrophilic substitution.[2] To improve selectivity, consider the steric hindrance of the activating group and the electrophile, as this may favor one position over another.

Q4: My reaction is producing a mixture of 2,5- and 2,6-disubstituted pyrazines. How can I favor the 2,5-isomer?

A4: The formation of symmetrical 2,5-disubstituted pyrazines is often achieved through the self-condensation of α-amino ketones or the dimerization of α-amino aldehydes.[3][4][5] If you are obtaining a mixture of isomers, it may be due to the reaction conditions or the starting materials used. Ensure that your synthetic strategy is geared towards a symmetric synthesis. For example, using a single α-amino aldehyde precursor will exclusively lead to the 2,5-disubstituted product.[3][4]

Q5: Can reaction conditions be modified to improve regioselectivity?

A5: Yes, reaction conditions play a crucial role. A systematic optimization of parameters such as temperature, solvent, catalyst, and reaction time can significantly improve the selectivity towards the desired pyrazine derivative.[5] For instance, in metalation reactions, the choice of base and reaction temperature can determine which proton is abstracted, thus controlling the position of subsequent functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms: Your reaction on a dihalopyrazine yields a mixture of isomeric products.

Possible Causes & Solutions:

  • Incorrect Assessment of Electronic Effects: The directing influence of the existing substituent on the ring may not be correctly predicted.

    • Solution: Consult literature data on the electronic properties of your substituent. Remember that EDGs generally direct ortho to their position, while EWGs direct para in the context of 2-substituted 3,5-dichloropyrazines.[2]

  • Reaction Temperature is Too High: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction rate and selectivity.

Issue 2: Low Regioselectivity in Electrophilic Aromatic Substitution

Symptoms: Halogenation or nitration of your substituted pyrazine results in multiple isomers.

Possible Causes & Solutions:

  • Insufficient Activation of the Pyrazine Ring: The electron-donating group on your pyrazine may not be strong enough to exert dominant control over the substitution position.

    • Solution: If possible, consider using a pyrazine derivative with a stronger activating group (e.g., -NH₂ instead of -CH₃).

  • Steric Hindrance: The electrophile may be too bulky to approach the sterically hindered ortho position, leading to a mixture of ortho and para products.

    • Solution: Use a less sterically demanding electrophile if the reaction chemistry allows. Alternatively, if the para product is desired, steric hindrance can be used to your advantage.

Data Presentation

Table 1: Regioselectivity of Amination of 2-Substituted 3,5-Dichloropyrazines [2]

C2-SubstituentElectronic EffectNucleophileC3-Substitution Product (%)C5-Substitution Product (%)
-OCH₃EDGMorpholine>95<5
-CH₃EDGPiperidine>95<5
-CNEWGMorpholine<5>95
-CO₂MeEWGPiperidine<5>95

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Pyrazines via Dimerization of α-Amino Aldehydes[3][4][6]

This protocol describes a biomimetic synthesis of 2,5-disubstituted pyrazines from amino acid-derived α-amino aldehydes.

Materials:

  • Cbz-protected α-amino aldehyde (1.0 mmol)

  • 20% Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol

  • Hydrogen gas supply

  • Triethylamine (optional)

Procedure:

  • Dissolve the Cbz-protected α-amino aldehyde in methanol in a flask equipped with a magnetic stir bar.

  • Add Pearlman's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Once the hydrogenolysis is complete, remove the hydrogen atmosphere.

  • The dimerization and subsequent oxidation to the pyrazine often proceed spontaneously in the methanolic solution. The addition of a mild base like triethylamine can sometimes facilitate the reaction.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2,5-disubstituted pyrazine.

Protocol 2: Regioselective Bromination of 2-Aminopyrazine[2]

This protocol details the regioselective bromination of 2-aminopyrazine at the C5 position.

Materials:

  • 2-Aminopyrazine (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile

  • Reaction vessel protected from light

Procedure:

  • Dissolve 2-aminopyrazine in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 5-bromo-2-aminopyrazine.

Visualizations

G Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity Observed (Mixture of Isomers) reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas EAS metalation Metalation / C-H Functionalization reaction_type->metalation Metalation check_edg_ewg Analyze Substituent Electronic Effects (EDG vs. EWG) snar->check_edg_ewg check_activation Is the ring sufficiently activated by an EDG? eas->check_activation check_base Optimize Base and Temperature for Metalation metalation->check_base edg_directs_ortho EDG directs to C3 on 2-substituted-3,5-dichloropyrazine check_edg_ewg->edg_directs_ortho EDG ewg_directs_para EWG directs to C5 on 2-substituted-3,5-dichloropyrazine check_edg_ewg->ewg_directs_para EWG modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Screen Catalysts/Bases edg_directs_ortho->modify_conditions ewg_directs_para->modify_conditions strong_edg Strong EDG (-NH2, -OR) directs ortho/para check_activation->strong_edg Yes weak_edg Weak EDG or no EDG: Expect low reactivity/selectivity check_activation->weak_edg No strong_edg->modify_conditions weak_edg->modify_conditions kinetic_vs_thermo Consider Kinetic vs. Thermodynamic Control check_base->kinetic_vs_thermo kinetic_vs_thermo->modify_conditions end End: Improved Regioselectivity modify_conditions->end

Caption: Troubleshooting Workflow for Poor Regioselectivity.

G Directing Effects in Pyrazine Substitution substituent Pyrazine with Substituent (R) edg R is Electron-Donating (e.g., -NH2, -OR, -Alkyl) substituent->edg If ewg R is Electron-Withdrawing (e.g., -CN, -CO2R, -Cl) substituent->ewg If nucleophilic_attack Nucleophilic Attack (e.g., SNAr on Halopyrazine) edg->nucleophilic_attack Activates Ring For electrophilic_attack Electrophilic Attack edg->electrophilic_attack Activates Ring For ewg->nucleophilic_attack Activates Ring For para_position Para Product nucleophilic_attack->para_position Directs Para (on 2-subst. dihalopyrazine) ortho_position Ortho Product nucleophilic_attack->ortho_position Directs Ortho (on 2-subst. dihalopyrazine) ortho_para Ortho/Para Product electrophilic_attack->ortho_para Directs Ortho/Para

Caption: Directing Effects of Substituents in Pyrazine Reactions.

References

Addressing catalyst deactivation in cross-coupling reactions of N-heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving N-heterocyclic substrates. The inherent Lewis basicity of the nitrogen atom in heterocycles like pyridines, imidazoles, and indoles presents unique challenges, often leading to catalyst inhibition or deactivation.[1][2] This guide offers practical solutions and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming these obstacles to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving N-heterocyclic substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the heterocyclic ring. This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is particularly pronounced when the coupling site is adjacent to the nitrogen, often referred to as the "2-pyridyl problem".[1]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The N-heterocycle acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1][3]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1][4] In some cases, primary amine and N-heteroaromatic substrates can displace the phosphine ligand, leading to catalytically dormant palladium complexes.[3][5]

  • Catalyst Decomposition: The active catalyst (e.g., Pd(0)) can agglomerate and precipitate as palladium black if the catalytic cycle is slow due to inhibition by the N-heterocycle.[1]

  • Ligand Degradation: The phosphine ligands that are crucial for catalyst stability and activity can degrade under the reaction conditions.[6]

Q3: How can I tell if my catalyst is deactivating?

A3: Signs of catalyst deactivation include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Low Product Yield: The desired product is formed in a lower-than-expected yield.

  • Formation of Palladium Black: A black precipitate, indicative of Pd(0) agglomeration, is observed in the reaction mixture.[7]

  • Inconsistent Results: Difficulty in reproducing results between batches, suggesting sensitivity to minor variations in reaction setup or reagent purity.

Q4: Which ligands are best for mitigating catalyst deactivation with N-heterocycles?

A4: Bulky, electron-rich phosphine ligands are generally the most effective. These ligands form stable complexes with the palladium center, promoting the desired catalytic cycle while sterically hindering the coordination of the N-heterocycle. Widely used examples include:

  • Buchwald Ligands: XPhos, SPhos, and RuPhos are particularly effective for coupling N-heterocycles.[2]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that can enhance catalyst stability and activity.[8][9]

  • GPhos: A dialkylbiaryl monophosphine ligand designed to resist deactivation by N-heteroarenes.[3]

Troubleshooting Guide

Below are common problems encountered during cross-coupling reactions of N-heterocycles and their potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Poisoning by N-Heterocycle: The nitrogen on the substrate is strongly coordinating to the palladium center.1. Switch to a Bulkier Ligand: Use electron-rich, sterically demanding phosphine ligands like XPhos, SPhos, or RuPhos.[2] 2. Use a Pre-formed Catalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can be more reliable in generating the active catalytic species.[10] 3. Slow Addition: Add the N-heterocyclic substrate slowly to the reaction mixture to maintain a low concentration.
Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively from the Pd(II) precursor.1. Use a Pd(0) Source: Employ a direct Pd(0) source like Pd₂(dba)₃. 2. Pre-activation Protocol: Stir the Pd(II) source and ligand at an elevated temperature before adding the substrates.[10] A water-mediated preactivation protocol can also be effective.[11]
Poor Solubility of Reagents: Starting materials or the base may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene).[2] 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility.[2]
Reaction Stalls Before Completion Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned by the substrate or impurities over time.1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Optimize Ligand:Metal Ratio: Adding a slight excess of the phosphine ligand can sometimes prevent deactivation.[10]
Product Inhibition: The N-heterocyclic product may be a stronger binder to the catalyst than the starting material.1. Dilute Reaction Conditions: Running the reaction at a lower concentration can sometimes mitigate product inhibition.
Formation of Side Products Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a Suitable Base: A non-aqueous base like K₃PO₄ can be beneficial.[1] 3. Use Boronate Esters: Pinacol or MIDA boronates are often more stable than the corresponding boronic acids.[2]
Homocoupling: The organometallic reagent couples with itself.1. Thoroughly Degas: Remove oxygen from the reaction mixture by bubbling with an inert gas (Ar or N₂), as oxygen can promote homocoupling.[1][2] 2. Optimize Pre-catalyst: Some Pd(II) pre-catalysts can lead to homocoupling during the in-situ reduction to Pd(0).
Dehalogenation: The halide on the N-heterocycle is replaced by a hydrogen atom.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1]
Palladium Black Formation Catalyst Agglomeration: The active Pd(0) species is not stable and aggregates into inactive palladium black.1. Use a Stabilizing Ligand: Employ bulky phosphine ligands or NHCs to stabilize the Pd(0) center.[2] 2. Ensure Proper Mixing: Vigorous stirring is important, especially in biphasic mixtures.[10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a Heteroaryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).[2]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol %) and the ligand (e.g., XPhos or SPhos, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or THF, to achieve a concentration of ~0.1 M). Further degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC, GC, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Monitoring Catalyst Deactivation by Reaction Profiling

  • Set up the cross-coupling reaction as described above.

  • At regular time intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

  • Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the quenched sample by HPLC or GC to determine the concentrations of the starting material and product.

  • Plot the concentration of the product versus time. A plateau in product formation before full conversion of the starting material is indicative of catalyst deactivation.[1]

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

G Catalyst Deactivation by N-Heterocycle Coordination Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-N-Heterocycle Complex (Poisoned) Active_Catalyst->Inactive_Complex Deactivation Path Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Path N_Heterocycle N-Heterocycle (Substrate or Product) N_Heterocycle->Inactive_Complex Catalytic_Cycle->Active_Catalyst

Caption: Coordination of the N-heterocycle to the active catalyst leads to an inactive complex, halting the catalytic cycle.

Troubleshooting Workflow for Low Conversion

G Troubleshooting Low Conversion in N-Heterocycle Cross-Coupling Start Low Conversion Observed Check_Reagents Check Reagent Purity (Anhydrous/Degassed?) Start->Check_Reagents Check_Reagents->Start Reagents Impure Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Reagents->Change_Ligand Reagents OK Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Change_Ligand->Optimize_Base Optimize_Solvent Screen Solvents for Solubility Optimize_Base->Optimize_Solvent Use_Precatalyst Use Modern Pre-catalyst (e.g., Buchwald G3/G4) Optimize_Solvent->Use_Precatalyst Success Reaction Successful Use_Precatalyst->Success

Caption: A logical workflow for diagnosing and addressing low conversion in N-heterocycle cross-coupling reactions.

Key Factors Influencing Catalyst Stability

G Factors Affecting Catalyst Stability Catalyst_Stability Catalyst Stability Ligand Ligand Properties (Sterics, Electronics) Ligand->Catalyst_Stability Substrate N-Heterocycle Structure Substrate->Catalyst_Stability Base Base Strength & Type Base->Catalyst_Stability Solvent Solvent Polarity & Coordinating Ability Solvent->Catalyst_Stability Temperature Reaction Temperature Temperature->Catalyst_Stability

Caption: Key factors influencing the stability of the catalyst in cross-coupling reactions with N-heterocycles.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Characterization of 5-Bromo-6-methylpyrazin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Bromo-6-methylpyrazin-2-amine and its potential reaction products. As a versatile building block in medicinal chemistry, understanding the spectroscopic signature of this compound and its derivatives is crucial for reaction monitoring, structural elucidation, and quality control. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Reactivity of this compound

This compound is a halogenated heterocyclic amine with multiple reactive sites, making it a valuable precursor for the synthesis of diverse molecular scaffolds. The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, or substituted amino groups. The amino group at the 2-position can also undergo a range of chemical transformations.

This guide will focus on the NMR characterization of products resulting from the Suzuki-Miyaura coupling reaction, a widely employed method for carbon-carbon bond formation.

Comparative NMR Data

Table 1: Comparative ¹H NMR Data (in ppm)

Compound NameAromatic HNH₂CH₃
2-Amino-5-bromo-3-methylpyridine7.88 (d), 7.22 (d)4.46 (br s)2.16 (s)
2-Amino-3-methyl-5-phenylpyridine8.12 (d), 7.55-7.25 (m)4.8 (br s)2.25 (s)

Table 2: Comparative ¹³C NMR Data (in ppm)

Compound NameAromatic CC-Br/C-PhC-NH₂CH₃
2-Amino-5-bromo-3-methylpyridine147.1, 146.9, 123.2, 108.1107.9158.117.5
2-Amino-3-methyl-5-phenylpyridine145.2, 144.8, 137.9, 130.2, 128.9, 127.0, 126.8129.5157.817.8

Note: The chemical shift values for 2-Amino-5-bromo-3-methylpyridine are sourced from publicly available spectral data. The data for 2-Amino-3-methyl-5-phenylpyridine is predicted based on known substituent effects and data from similar compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for the reaction of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methyl-5-phenylpyrazin-2-amine.

General Protocol for NMR Sample Preparation[1][2]

Materials:

  • Purified solid sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (clean and unscratched)

  • Pasteur pipette

  • Vial

Procedure:

  • Weigh the appropriate amount of the purified sample into a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently agitate the vial to ensure the sample is completely dissolved. If necessary, sonication can be used.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[2]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the NMR spectrometer.

Visualizing Reaction and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura coupling reaction and the general experimental workflow.

Suzuki_Miyaura_Coupling A This compound D Oxidative Addition A->D B Phenylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Catalyst Regeneration G 6-Methyl-5-phenylpyrazin-2-amine F->G H Base H->E

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants & Catalyst B Add Solvents A->B C Heat & Stir B->C D Cool & Filter C->D E Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H NMR Spectroscopy G->H

Caption: General experimental workflow for synthesis and characterization.

References

Comparative Reactivity Analysis: 5-Bromo-6-methylpyrazin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Substrate Selection

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate heterocyclic building blocks is a critical determinant of synthetic efficiency and success. Brominated heterocycles are invaluable precursors for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide presents a comparative analysis of the reactivity of 5-Bromo-6-methylpyrazin-2-amine against other commonly employed brominated nitrogen heterocycles, such as bromopyridines and bromopyrimidines.

The inherent electronic properties of the pyrazine ring, being more electron-deficient than pyridine, significantly influence the reactivity of the C-Br bond. This guide leverages available experimental data on analogous compounds to provide a framework for predicting reactivity and optimizing reaction conditions. The insights provided herein are intended to assist researchers in making informed decisions for their synthetic strategies.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The reactivity of the brominated heterocycle in this reaction is largely governed by the ease of oxidative addition to the palladium(0) catalyst. While direct comparative data for this compound under a standardized set of conditions is not extensively published, we can infer its reactivity by examining studies on structurally similar compounds.

A study on the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids provides valuable insights.[1] Given that pyrazines are generally more electron-deficient than pyridines, it is anticipated that this compound would exhibit comparable or potentially enhanced reactivity due to a more electrophilic carbon center at the site of bromination.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Brominated Heterocycle [1]

EntryCoupling Partner (Arylboronic Acid)Product Yield (%)*
1Phenylboronic acid85
24-Methylphenylboronic acid82
34-Methoxyphenylboronic acid88
44-Chlorophenylboronic acid78
54-Fluorophenylboronic acid80

*Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine and are presented as a predictive baseline for the reactivity of this compound.[1]

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast number of biologically active compounds.[2] The success of this reaction is also highly dependent on the electronic nature of the aryl halide. The electron-deficient character of the pyrazine ring in this compound is expected to facilitate the nucleophilic attack of the amine coupling partner.

Table 2: Comparison of General Reactivity in Buchwald-Hartwig Amination

Heterocycle ClassExpected Relative ReactivityRationale
BromopyrazinesHighThe two nitrogen atoms in the pyrazine ring create a more electron-deficient system, enhancing the electrophilicity of the carbon-bromine bond and making it more susceptible to amination.
BromopyridinesModerate to HighThe single nitrogen atom in the pyridine ring also activates the C-Br bond towards nucleophilic attack, though generally to a lesser extent than pyrazines.[4]
BromopyrimidinesHighSimilar to pyrazines, the presence of two nitrogen atoms in the pyrimidine ring leads to a highly electron-deficient aromatic system, favoring the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the use of this compound and other brominated heterocycles. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of a structurally similar aminobromopyridine.[1]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of aryl bromides.[2]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and the desired amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway where aminopyrazine derivatives have shown inhibitory activity and a typical experimental workflow for cross-coupling reactions.

G SHP2-Mediated Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor SHP2 SHP2 RTK->SHP2 Dephosphorylation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Activation Aminopyrazine Aminopyrazine Inhibitor (e.g., from this compound) Aminopyrazine->SHP2 Allosteric Inhibition AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the SHP2 signaling pathway by an aminopyrazine derivative.

G Experimental Workflow for Cross-Coupling Start Start: Brominated Heterocycle + Coupling Partner Reaction_Setup Reaction Setup: Add Catalyst, Ligand, Base, and Solvent Start->Reaction_Setup Reaction Reaction: Heat under Inert Atmosphere Reaction_Setup->Reaction Monitoring Monitoring: TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Quench and Extract Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Comparative Bioactivity Screening of Kinase Inhibitors Derived from 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of kinase inhibitors with scaffolds derivable from the versatile building block, 5-Bromo-6-methylpyrazin-2-amine. The pyrazine core is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document summarizes the inhibitory potency of several pyrazine-based compounds against key oncological targets—c-Met, CDK9, and VEGFR-2—and compares them with established inhibitors. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support further research and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyrazine-based kinase inhibitors against their target kinases. For comparative purposes, data for clinically approved or well-characterized alternative inhibitors are also provided.

Table 1: Bioactivity of Pyrazine-Based Inhibitors and Alternatives against c-Met

Compound ID/Namec-Met IC50 (nM)Scaffold TypeReference(s)
Pyrazine Derivatives
Compound 17l26.0[1][2][3]triazolo[4,3-a]pyrazine[2][4]
Compound 17a55.0[1][2][3]triazolo[4,3-a]pyrazine[2]
Compound 17e77.0[1][2][3]triazolo[4,3-a]pyrazine[2]
Alternative Inhibitors
Cabozantinib1.3Quinoline[5]
Crizotinib~11Aminopyridine[5]
Capmatinib0.13Imidazo[1,2-b]pyridazine[5]
Tepotinib3.0Dihydropyridinone[5]
Foretinib19.0Quinoline[2]

Table 2: Bioactivity of Pyrazine-Based Inhibitors and Alternatives against CDK9

Compound ID/NameCDK9 IC50 (nM)Scaffold TypeReference(s)
Pyrazine Derivatives
Compound 3c160Imidazo[1,2-a]pyrazine[1]
Compound 1d180Imidazo[1,2-a]pyrazine[6]
Compound 1b250Imidazo[1,2-a]pyrazine[1]
Compound 3a260Imidazo[1,2-a]pyrazine[1]
Compound 2c310Imidazo[1,2-a]pyrazine[1]
Alternative Inhibitors
Flavopiridol (Alvocidib)<10Flavonoid
AZD4573<10Pyridine
Dinaciclib1Pyridopyrimidine
P276-0020Rohinitib
SNS-0324Aminothiazole

Table 3: Bioactivity of Pyrazine-Based Inhibitors and Alternatives against VEGFR-2

Compound ID/NameVEGFR-2 IC50 (nM)Scaffold TypeReference(s)
Pyrazine Derivatives
Compound 17l2600[1][2][3]triazolo[4,3-a]pyrazine[2][4]
Alternative Inhibitors
Sorafenib53.65Bi-aryl urea[7]
Sunitinib18.9Indolinone[3]
Pazopanib30Pyrimidine
Axitinib0.2Indazole
Lenvatinib4.0Quinoline

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A decrease in signal indicates inhibition.

Materials:

  • Kinase of interest (e.g., c-Met, CDK9, VEGFR-2)

  • Substrate peptide specific to the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A 1:3 dilution series starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate and ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitors and a general workflow for their bioactivity screening.

G Experimental Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Library of Pyrazine Derivatives synthesis->library biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo) library->biochem_assay ic50_determination IC50 Determination biochem_assay->ic50_determination selectivity Kinase Selectivity Profiling ic50_determination->selectivity cell_prolif Cell Proliferation Assay (e.g., MTT) selectivity->cell_prolif apoptosis Apoptosis Assay (e.g., Annexin V) cell_prolif->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar adme ADME/Tox Prediction sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: Generalized workflow for the screening and development of kinase inhibitors.

cMet_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Pyrazine-based c-Met Inhibitor Inhibitor->cMet Cell_Response Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response STAT->Cell_Response

Caption: The HGF/c-Met signaling pathway and its inhibition.

CDK9_pathway Simplified CDK9 Signaling Pathway cluster_transcription Transcriptional Regulation CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII phosphorylates DSIF_NELF DSIF/NELF CDK9_CyclinT->DSIF_NELF phosphorylates Inhibitor Pyrazine-based CDK9 Inhibitor Inhibitor->CDK9_CyclinT Promoter_Pause Promoter-Proximal Pausing RNAPII->Promoter_Pause DSIF_NELF->RNAPII induces pause Elongation Transcriptional Elongation Promoter_Pause->Elongation release Gene_Expression Expression of Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits

Caption: Role of CDK9 in transcriptional regulation and apoptosis.

VEGFR2_pathway Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK Inhibitor Pyrazine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, and Survival PLCg->Angiogenesis PI3K_AKT->Angiogenesis MAPK->Angiogenesis

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

References

A Researcher's Guide to In-Vitro Kinase Assay Protocols for Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of kinase inhibitor potency and selectivity is paramount. This guide provides an objective comparison of common in-vitro kinase assay methodologies, with a specific focus on their application for evaluating pyrazine-based inhibitors. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize key workflows to aid in experimental design and data interpretation.

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2][3] Pyrazine-based compounds have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[2][4][5][6] The selection of an appropriate assay technology is a crucial step in the drug discovery pipeline to ensure reliable and reproducible results.

Comparison of In-Vitro Kinase Assay Technologies

A variety of commercial and in-house methods are available to measure kinase activity, each with its own advantages and limitations.[1][7] The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase of interest.[7][8] Below is a summary of commonly used kinase assay technologies.

Assay TechnologyPrincipleAdvantagesDisadvantagesTypical Throughput
Luminescence-Based (e.g., ADP-Glo™) Measures ADP produced, which is converted to a luminescent signal.[8][9]High sensitivity, wide dynamic range, suitable for HTS.[8][10]Indirect measurement, potential for luciferase inhibition.High
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon displacement by an inhibitor.Homogeneous "mix-and-read" format, good for HTS.[10]Requires specific fluorescent probes, potential for compound interference.High
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on a substrate and antibody.[8][9]Homogeneous, ratiometric detection reduces interference.[8]Requires specific labeled reagents, can be expensive.High
ELISA-Based Uses antibodies to detect phosphorylated substrates in a multi-well plate format.Cost-effective for lower throughput, direct detection of phosphorylation.[8]Multiple wash steps, lower throughput.Low to Medium
Radiometric Assay ([³²P]- or [³³P]-ATP) Measures the incorporation of a radiolabeled phosphate group into a substrate.[3]Gold standard for sensitivity, direct measurement.[8]Radioactive waste, safety concerns, not suitable for HTS.[1]Low
Mobility Shift Assay Electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates.[3]Reliable, can be used for high-throughput screening.[3]Requires specialized instrumentation.High

Performance of Pyrazine-Based Kinase Inhibitors

Pyrazine-containing molecules have demonstrated potent inhibitory activity against a range of kinases. The following table summarizes IC50 values for several pyrazine-based inhibitors against their target kinases, as determined by various in-vitro assays.

Compound ScaffoldTarget KinaseIC50 (nM)Assay Type
Imadazo[1,2-a]pyrazineCDK9160Biochemical Assay[5][11]
Pyrazolo[1,5-a]pyrazineJAK13Biochemical Assay[6]
Pyrazolo[1,5-a]pyrazineJAK28.5Biochemical Assay[6]
Pyrazolo[1,5-a]pyrazineTYK27.7Biochemical Assay[6]
Pyrazine-2-carboxamide (Darovasertib)PKCNot specified, but approved for metastatic uveal melanomaNot specified[6]
Imidazo[1,5-a]pyrazineBTKVariesIn-vitro activity reported[4]

Detailed Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general workflow for determining the IC50 of a pyrazine-based inhibitor using a luminescence-based kinase assay that quantifies the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Pyrazine-based inhibitor (test compound)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazine-based inhibitor in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and inhibitor solution to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for the recommended time.

  • Signal Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Incubate to stabilize the signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To further clarify the processes involved, the following diagrams illustrate a generic kinase signaling pathway, the experimental workflow of an in-vitro kinase assay, and a decision-making flowchart for assay selection.

kinase_signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: A simplified kinase signaling cascade.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare Pyrazine Inhibitor Serial Dilutions Dispense_Reagents Dispense Reagents and Inhibitor into Plate Inhibitor_Dilution->Dispense_Reagents Reagent_Mix Prepare Kinase, Substrate, and ATP Solutions Reagent_Mix->Dispense_Reagents Incubate Incubate at Optimal Temperature Dispense_Reagents->Incubate Stop_Reaction Stop Reaction and Detect Signal Incubate->Stop_Reaction Read_Plate Read Plate with Appropriate Detector Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data

Caption: Experimental workflow for an in-vitro kinase assay.

assay_selection_logic node_rect node_rect Start Start: Select Kinase Assay High_Throughput High-Throughput Screening? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity No Luminescence_FP_TRFRET Luminescence, FP, or TR-FRET High_Throughput->Luminescence_FP_TRFRET Yes Direct_Detection Direct Detection Preferred? High_Sensitivity->Direct_Detection No Radiometric Radiometric Assay High_Sensitivity->Radiometric Yes ELISA ELISA Direct_Detection->ELISA Yes Mobility_Shift Mobility Shift Assay Direct_Detection->Mobility_Shift No

Caption: Decision tree for selecting a kinase assay.

References

A Researcher's Guide to PROTAC Building Blocks: A Comparative Analysis of Efficacy in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge. The efficacy of these heterobifunctional molecules hinges on the interplay of their three core components: a warhead to bind the protein of interest (POI), an E3 ligase ligand to hijack the cell's degradation machinery, and a linker that orchestrates this molecular rendezvous. This guide provides an objective comparison of different building blocks for PROTAC synthesis, with a focus on their impact on degradation efficacy, supported by experimental data and detailed methodologies.

PROTACs offer a paradigm shift in therapeutics by inducing the degradation of target proteins rather than merely inhibiting their function.[1] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[2] The choice of each building block profoundly influences the formation and stability of this ternary complex, and consequently, the potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[3]

Comparative Efficacy of PROTAC Building Blocks for BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology, making it an excellent case study for comparing the efficacy of different PROTAC building blocks. The following tables summarize quantitative data for well-characterized BRD4-targeting PROTACs, illustrating the impact of varying E3 ligase ligands and linkers.

PROTACWarheadE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)Reference
dBET1 JQ1Thalidomide (CRBN)PEG/AlkylMV4;118>95[4]
MZ1 JQ1VH032 (VHL)PEGHeLa25~90[4]
ARV-825 OTX015Pomalidomide (CRBN)PEGRS4;11<1>95[5]
dBET6 JQ1Pomalidomide (CRBN)PEGHepG223.32>90[6]

Table 1: Comparative in vitro efficacy of BRD4-targeting PROTACs. This table highlights how the choice of E3 ligase ligand and warhead can significantly impact the degradation potency of a PROTAC. For instance, ARV-825, which utilizes a different warhead (OTX015) and a pomalidomide-based CRBN ligand, demonstrates sub-nanomolar DC50 values.[5] In contrast, MZ1, which recruits the VHL E3 ligase, shows a lower potency compared to the CRBN-recruiting dBET1 in certain cell lines.[4]

Linker FeatureImpact on PROTAC EfficacyExample
Length Optimal length is crucial for productive ternary complex formation. Too short may cause steric hindrance; too long may lead to unproductive binding.For BRD4 degradation, a 16-atom linker was found to be optimal in one study, with shorter or longer linkers showing reduced efficacy.
Composition Can influence solubility, cell permeability, and ternary complex stability. PEG linkers generally improve solubility, while alkyl chains can enhance cell permeability.In some cases, an alkyl linker was more effective than a PEG linker of similar length for CRBN degradation, indicating target-dependent effects.
Attachment Point The exit vector from the warhead and E3 ligase ligand affects the geometry of the ternary complex and can impact cooperativity.Different attachment points on the JQ1 warhead have been shown to significantly alter the degradation profile of BRD4 PROTACs.

Table 2: Influence of Linker Composition on PROTAC Performance. The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[7] Its physicochemical properties play a critical role in determining the overall efficacy and drug-like properties of the molecule.

Signaling Pathways and Experimental Workflows

The design and evaluation of PROTACs involve a systematic workflow, from conceptualization to cellular characterization. The following diagrams illustrate the key signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical/Biophysical Characterization cluster_cellular Cellular Characterization Building_Blocks Select Building Blocks (Warhead, Linker, E3 Ligand) Synthesis PROTAC Synthesis & Purification Building_Blocks->Synthesis Binding_Assay Binary & Ternary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Target_Engagement Target Engagement Assay (NanoBRET) Binding_Assay->Target_Engagement Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell ELISA) Target_Engagement->Degradation_Assay Functional_Assay Downstream Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for BRD4 Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MV4;11) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a label-free technique that measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[8]

  • Sample Preparation:

    • Purify the target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC).

    • Ensure all proteins and the PROTAC are in a buffer-matched solution to minimize heat of dilution effects.

  • Binary Titrations:

    • To determine the binding affinity of the PROTAC to each protein individually, titrate the PROTAC into a solution of the target protein or the E3 ligase.

  • Ternary Complex Titration:

    • To assess ternary complex formation, pre-saturate the E3 ligase with the PROTAC in the ITC cell and titrate in the target protein. Alternatively, pre-form the PROTAC-target protein complex and titrate in the E3 ligase.[1]

  • Data Analysis:

    • Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.[8][9]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a real-time, label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions.[10]

  • Immobilization:

    • Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics of the binary interaction.

  • Ternary Interaction Analysis:

    • Inject a mixture of the PROTAC and the second protein (the "analyte") at various concentrations over the immobilized protein. This allows for the measurement of the formation and dissociation of the ternary complex.[10][11]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[11]

NanoBRET™ Target Engagement Assay

This is a proximity-based cellular assay to quantify the engagement of a PROTAC with its target protein in live cells.[12]

  • Cell Line Preparation:

    • Use a cell line expressing the target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.

  • Assay Protocol:

    • Treat the cells with varying concentrations of the PROTAC.

    • The PROTAC will compete with the fluorescent tracer for binding to the NanoLuc®-tagged target protein.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates target engagement by the PROTAC.[13]

  • Data Analysis:

    • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement in a cellular context. This assay can be performed in both intact and permeabilized cells to assess cell permeability.[12]

Conclusion

The selection of building blocks is a critical determinant of a PROTAC's success. A systematic approach to optimizing the warhead, E3 ligase ligand, and linker is essential for developing potent and selective protein degraders. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to rationally design, synthesize, and evaluate novel PROTACs with improved therapeutic potential. By carefully considering the interplay between these fundamental components, the field of targeted protein degradation will continue to advance, offering new avenues for treating a wide range of diseases.

References

A Comparative Guide to the Validation of Suzuki Coupling Products of 5-Bromo-6-methylpyrazin-2-amine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura cross-coupling reaction is a vital tool for creating carbon-carbon bonds. The validation of the resulting products is a critical step to ensure the success of the synthesis and the purity of the target molecule. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the validation of Suzuki coupling products derived from 5-Bromo-6-methylpyrazin-2-amine, supported by experimental data and protocols.

Comparison of Validation Techniques

A multi-faceted approach to product validation is often the most robust. While mass spectrometry is a powerful tool for determining the molecular weight of the product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography provide complementary information about the structure and purity of the compound. The following table compares the information obtained from these techniques for the hypothetical Suzuki coupling product of this compound with phenylboronic acid, resulting in 6-methyl-5-phenylpyrazin-2-amine.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product (mass-to-charge ratio) and fragmentation patterns.High sensitivity, capable of detecting trace amounts of product and byproducts; provides confirmation of molecular weight.[1]Does not provide detailed structural information on its own; isomers are often indistinguishable without tandem MS.[1]
¹H NMR Spectroscopy The precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons.Provides detailed structural information for unambiguous identification and quantitative assessment of purity.[1]Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1]
¹³C NMR Spectroscopy The number of unique carbon atoms and their chemical environment.Complements ¹H NMR for complete structural assignment.Lower sensitivity and longer acquisition times compared to ¹H NMR.[1]
Liquid Chromatography (LC) Retention time of the product, allowing for separation from starting materials and impurities.Applicable to non-volatile and thermally sensitive molecules; excellent for assessing purity and monitoring reaction progress.[1]Can be more complex to develop methods for.[1]
Gas Chromatography (GC) Retention time of the product.Excellent for assessing the purity of volatile and thermally stable compounds.[1]Not suitable for non-volatile or thermally labile compounds.[1]

Mass Spectrometry in Detail: Predicted Fragmentation

For the successful validation of the Suzuki coupling product, 6-methyl-5-phenylpyrazin-2-amine (Molecular Weight: 185.23 g/mol ), mass spectrometry provides key evidence. The primary confirmation comes from observing the molecular ion peak ([M+H]⁺) at m/z 186.

Further structural information can be gleaned from the fragmentation pattern in the mass spectrum. Based on the fragmentation of similar aromatic amines and heterocyclic compounds, the following fragmentation pathways for 6-methyl-5-phenylpyrazin-2-amine can be predicted:

  • Loss of a methyl radical (-CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment at m/z 171.

  • Loss of ammonia (-NH₃): Primary aromatic amines can lose a neutral ammonia molecule.[2]

  • Cleavage of the phenyl group (-C₆H₅): This would result in a fragment corresponding to the aminomethylpyrazine cation.

  • Loss of acetylene (-C₂H₂): A common fragmentation pathway for aromatic rings, leading to smaller fragments.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are generalized protocols for a typical Suzuki-Miyaura coupling reaction and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[4]

  • Add the degassed solvent system via syringe.[4]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for LC-MS Analysis

Instrumentation:

  • A Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product or a sample from the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Identify the peak corresponding to the product by its retention time and mass-to-charge ratio. For confirmation, perform tandem MS (MS/MS) to observe the characteristic fragmentation pattern.[5]

Visualizing the Workflow and Logic

Diagrams can provide a clearer understanding of the experimental process and the rationale behind the validation strategy.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants Reactants Suzuki Coupling Suzuki Coupling Reactants->Suzuki Coupling Pd Catalyst, Base, Solvent Crude Product Crude Product Suzuki Coupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy Chromatography (LC/GC) Chromatography (LC/GC) Purified Product->Chromatography (LC/GC) Validated Structure Validated Structure Mass Spectrometry->Validated Structure NMR Spectroscopy->Validated Structure Chromatography (LC/GC)->Validated Structure

Caption: Experimental workflow for the synthesis and validation of Suzuki coupling products.

Validation_Logic cluster_conclusion Conclusion Product Validation Product Validation Mass Spec Mass Spectrometry Product Validation->Mass Spec Confirms Molecular Weight NMR NMR Spectroscopy Product Validation->NMR Elucidates Structure Chromatography Chromatography Product Validation->Chromatography Assesses Purity Confirmed MW Confirmed MW Mass Spec->Confirmed MW Confirmed Structure Confirmed Structure NMR->Confirmed Structure Confirmed Purity Confirmed Purity Chromatography->Confirmed Purity Validated Product Validated Product Confirmed MW->Validated Product Confirmed Structure->Validated Product Confirmed Purity->Validated Product

Caption: Logical relationship of analytical techniques in product validation.

References

A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of Bromopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of pyrazine-containing molecules is of significant interest due to their prevalence in pharmacologically active compounds. The choice of an appropriate palladium catalyst is critical for the successful Suzuki coupling of bromopyrazines, directly impacting reaction yields, times, and overall efficiency. This guide provides an objective comparison of several common palladium catalyst systems for the Suzuki coupling of bromopyrazines with arylboronic acids, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of a bromopyrazine with an arylboronic acid. This data, collated from multiple sources, provides a comparative overview to aid in catalyst selection. For instances where direct data for bromopyrazines was unavailable, results from closely related heteroaryl bromides are included and noted.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Notes
Pd(PPh₃)₄ K₃PO₄1,4-Dioxane70-8018-22560For 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid.[1]
PdCl₂(dppf) Na₂CO₃Toluene/Dioxane85410High (not specified)General procedure for halo-aromatics.[2]
Pd(OAc)₂ / SPhos K₃PO₄Dioxane/H₂O100246-780For the coupling of 2-bromo-1H-indazole with phenylboronic acid, a nitrogen-rich heterocycle.[3]
Pd(OAc)₂ / XPhos K₃PO₄Dioxane/H₂O605-81-1.591-99For chloroindoles and azaindoles, demonstrating high efficiency with related heterocycles.[3]
PEPPSI-iPr K₂CO₃Dioxane8021High (not specified)For the coupling of 2,6-dibromopyridine with phenylboronic acid.[4]

Experimental Protocols

Below is a generalized, representative experimental protocol for the Suzuki-Miyaura coupling of a bromopyrazine with an arylboronic acid.

Materials:

  • Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME, ~0.1-0.2 M)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazine, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow

The following diagram illustrates a generalized workflow for the Suzuki coupling of bromopyrazines.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of Bromopyrazines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyrazine, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat Reaction Mixture (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Coupled Product purification->product

Suzuki Coupling Experimental Workflow

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) to the bromopyrazine, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the active palladium(0) catalyst.

Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Py Py-Pd(II)L₂-Br OxAdd->PdII_Py Transmetalation Transmetalation PdII_Py->Transmetalation PdII_Ar Py-Pd(II)L₂-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Py-Ar RedElim->Product Bromopyrazine Py-Br Bromopyrazine->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

Suzuki-Miyaura Catalytic Cycle

References

Assessing the Metabolic Stability of Pyrazine Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of pyrazine derivatives, a class of heterocyclic compounds frequently utilized in medicinal chemistry. Understanding the metabolic fate of these derivatives is crucial for the development of effective and safe therapeutic agents. This document summarizes quantitative data from in vitro studies, details key experimental protocols, and visualizes metabolic pathways and experimental workflows to aid researchers in drug discovery and development.

Introduction to Metabolic Stability of Pyrazine Derivatives

Pyrazine rings are common scaffolds in a variety of biologically active molecules and approved drugs. Their physicochemical properties, including their electron-deficient nature, contribute to their therapeutic effects but also influence their metabolic stability. A drug candidate's metabolic stability is a critical parameter that dictates its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, reducing the likelihood of late-stage failures in the drug development pipeline.

The metabolism of pyrazine derivatives is primarily governed by cytochrome P450 (CYP) enzymes and can also involve phase II conjugation reactions. Common metabolic pathways include oxidation of alkyl side chains, hydroxylation of the pyrazine ring, and O-demethylation of alkoxy substituents. The position and nature of substituents on the pyrazine ring can significantly impact the rate and site of metabolism, offering opportunities for medicinal chemists to enhance metabolic stability through structural modifications.

Comparative Metabolic Stability Data

The following tables summarize quantitative data on the in vitro metabolic stability of various pyrazine derivatives and their bioisosteric analogs from published studies. These data are intended to provide a comparative overview to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Compound/AnalogTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Piperazin-1-ylpyridazine Derivative (Compound 1) Mouse Liver Microsomes (MLM)~2High--INVALID-LINK--[1][2][3]
Human Liver Microsomes (HLM)~3High--INVALID-LINK--[1][2][3]
Pyrazine Analog (Compound 17) Mouse Liver Microsomes (MLM)< 3 (8-fold decrease vs. pyridazine)Very High--INVALID-LINK--[1][2]
Optimized Pyridazine Analog (Compound 29) Mouse Liver Microsomes (MLM)113Low--INVALID-LINK--[1][2][3]
Human Liver Microsomes (HLM)105Low--INVALID-LINK--[1][2][3]
Pyrazine Diazohydroxide, Sodium Salt pH 7.4 Buffer~100Not Applicable--INVALID-LINK--[4]

Experimental Protocols

Accurate assessment of metabolic stability relies on standardized in vitro assays. Below are detailed protocols for three commonly used methods.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, mainly by phase I enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes and active transporters.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium

  • Test compound stock solution

  • Positive control compounds (e.g., 7-hydroxycoumarin, midazolam)

  • Quenching solution

  • Incubator (37°C, 5% CO2), centrifuge, LC-MS/MS system

Procedure:

  • Thaw and culture the hepatocytes according to the supplier's instructions.

  • Prepare a suspension of viable hepatocytes in the culture medium.

  • Add the test compound to the hepatocyte suspension and incubate at 37°C with gentle shaking.

  • Collect aliquots at various time points and quench the reaction with ice-cold acetonitrile.

  • Process the samples for LC-MS/MS analysis to determine the concentration of the parent compound.

  • Determine the metabolic stability parameters (t½ and CLint).

S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad assessment of phase I and phase II metabolism.

Materials:

  • S9 fraction from liver homogenate

  • Cofactors for phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) enzymes

  • Test compound stock solution

  • Positive control compounds

  • Quenching solution

  • Standard laboratory equipment for incubation and analysis

Procedure:

  • Prepare a reaction mixture containing the S9 fraction, appropriate cofactors, and buffer.

  • Add the test compound to initiate the reaction and incubate at 37°C.

  • Sample the reaction at different time points and stop the metabolism with a quenching solution.

  • Analyze the samples by LC-MS/MS to measure the depletion of the test compound over time.

  • Calculate the metabolic stability parameters.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes in the assessment of metabolic stability.

Metabolic_Pathway_of_Pyrazine_Derivatives cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Metabolism Pyrazine_Derivative Pyrazine Derivative Oxidation Oxidation (Side Chain) Pyrazine_Derivative->Oxidation CYP450 Hydroxylation Hydroxylation (Ring) Pyrazine_Derivative->Hydroxylation CYP450 Demethylation O-Demethylation Pyrazine_Derivative->Demethylation CYP450 PhaseI_Metabolite Phase I Metabolite Oxidation->PhaseI_Metabolite Hydroxylation->PhaseI_Metabolite Demethylation->PhaseI_Metabolite Conjugation Conjugation (e.g., Glucuronidation) PhaseI_Metabolite->Conjugation Excreted_Metabolite Excreted Metabolite Conjugation->Excreted_Metabolite

Caption: Common metabolic pathways for pyrazine derivatives.

Experimental_Workflow_Microsomal_Assay Start Start: Prepare Reagents Incubation Incubate Compound with Liver Microsomes & NADPH at 37°C Start->Incubation Time_Points Sample at Multiple Time Points (0, 5, 15, 30, 45, 60 min) Incubation->Time_Points Quench Quench Reaction with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for a liver microsomal stability assay.

Structure_Metabolism_Relationship cluster_SAR Structure-Metabolism Relationship (SMR) Lead_Compound Lead Pyrazine Derivative - High Clearance Modification Structural Modification (e.g., add blocking group, change substituent position) Lead_Compound->Modification Analog Analog - Test Metabolic Stability Modification->Analog Analog->Modification Iterative Design Optimized_Compound Optimized Compound - Low Clearance Analog->Optimized_Compound Improved Stability

Caption: Iterative process of improving metabolic stability.

References

A Comparative Guide to Purity Determination of 5-Bromo-6-methylpyrazin-2-amine: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for ascertaining the purity of 5-Bromo-6-methylpyrazin-2-amine, a key building block in medicinal chemistry.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering the ability to determine purity without the need for a specific reference standard of the analyte.[1][2] Its principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[3][4] This intrinsic quantitative nature allows for a direct and highly accurate measurement of purity.[5][6]

In contrast, HPLC and GC are comparative techniques that rely on the separation of components in a mixture followed by their detection.[7] While widely used and highly sensitive, these methods typically require a certified reference standard of the analyte for accurate quantification.[1]

This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance characteristics, and provide visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

The qNMR method provides an absolute measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[8][9]

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

Materials:

  • Analyte: this compound

  • Internal Standard: A certified reference material with known purity and a signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.[1]

  • Deuterated Solvent: A solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).[1]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., DMSO-d6).[10]

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.[10]

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[10]

  • Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant protons. This is critical for accurate quantification and should be at least 5 times the longest T1 relaxation time of the signals of interest. A typical starting point is 30-60 seconds.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11] Typically 8 to 64 scans.

  • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

  • Temperature: Maintain a constant temperature (e.g., 298 K).[10]

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons or an aromatic proton).

  • Integrate a known signal of the internal standard (e.g., the two olefinic protons of maleic acid).

  • Calculate the purity of the analyte using the following equation[9]:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying impurities in non-volatile and thermally stable compounds like this compound.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.[12]

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).[8]

  • Gradient: Start with a low percentage of B, and gradually increase to elute compounds with increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).[12]

  • Injection Volume: 10 µL.[8]

Sample Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Prepare the sample solution at the same concentration.

Analysis:

  • Inject the reference standard solution to determine its retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample by area normalization or by using a calibration curve generated from the reference standard.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, its volatility should be assessed to determine the suitability of this technique. Derivatization may be required to increase volatility and thermal stability.[7]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Chromatographic Conditions (Hypothetical):

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the analyte and any impurities.

  • Detector Temperature: 300 °C (for FID).

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is necessary, a suitable silylating agent can be used.

Analysis:

  • Inject the sample into the GC.

  • The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Comparison of Analytical Techniques

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[1]Separation based on polarity, detection by UV absorbance.[1]Separation based on volatility and polarity, detection by flame ionization or mass spectrometry.[1]
Quantitation Absolute (does not require a specific reference standard of the analyte).[1][5]Relative (requires a reference standard of known purity).[1]Relative (requires a reference standard for accurate quantification).[1]
Selectivity Excellent for distinguishing structurally similar compounds and isomers based on unique NMR signals.Good for separating closely related structures and isomers.[12]High, especially when coupled with a mass spectrometer (GC-MS).
Sensitivity Lower compared to chromatographic methods.[13]High, especially with UV or MS detectors.[12]Very high, particularly with an FID or MS detector.
Speed Relatively fast method development and data acquisition (typically under 30 minutes per sample).[6]Can be time-consuming for method development and analysis, especially with long gradient runs.Generally faster run times than HPLC.
Sample Throughput Moderate, can be automated.High, with autosamplers.High, with autosamplers.
Non-destructive Yes, the sample can be recovered.[5]No, the sample is consumed.No, the sample is consumed.
Cost High initial instrument cost, but can be more economical for routine analysis as it requires fewer specific standards.[14]Moderate instrument cost. The cost of reference standards can be significant.Moderate instrument cost.
Limitations Signal overlap can complicate quantification. Requires high-purity deuterated solvents.[5]Requires a chromophore for UV detection. The analyte must be soluble in the mobile phase.The analyte must be volatile and thermally stable, or amenable to derivatization.

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity determination.

Method_Comparison cluster_methods Analytical Methods cluster_qnmr_attr qNMR Attributes cluster_hplc_attr HPLC Attributes cluster_gc_attr GC Attributes Purity_Det Purity Determination of This compound qNMR qNMR Purity_Det->qNMR HPLC HPLC Purity_Det->HPLC GC GC Purity_Det->GC qnmr_abs Absolute Quantitation qNMR->qnmr_abs qnmr_nondest Non-destructive qNMR->qnmr_nondest qnmr_less_std Fewer Standards qNMR->qnmr_less_std hplc_rel Relative Quantitation HPLC->hplc_rel hplc_high_sens High Sensitivity HPLC->hplc_high_sens hplc_versatile Versatile HPLC->hplc_versatile gc_rel Relative Quantitation GC->gc_rel gc_volatile For Volatiles GC->gc_volatile gc_high_sens Very High Sensitivity GC->gc_high_sens

Caption: Comparison of key attributes of qNMR, HPLC, and GC.

Conclusion

For the purity determination of this compound, qNMR offers a distinct advantage as a primary method that provides absolute quantification without the need for a specific, highly purified reference standard of the analyte itself.[1][6] This makes it an excellent tool for the certification of reference materials and for obtaining highly accurate purity values.[1] HPLC remains a versatile and powerful technique for routine quality control, offering excellent separation of non-volatile impurities.[1] GC is a highly sensitive method, particularly for identifying volatile impurities that may not be readily observed by HPLC.[1]

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the nature of the potential impurities. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective approach.[8] For instance, HPLC can be used for routine purity analysis, GC-MS to screen for volatile impurities, and qNMR to provide an orthogonal, absolute purity value.[1] This multi-faceted strategy ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-6-methylpyrazin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-6-methylpyrazin-2-amine (CAS No. 74290-69-0). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated organic compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance.

I. Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards and to take appropriate safety measures.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Spill Management: In the event of a spill, the area should be evacuated, and access restricted. The spill should be cleaned up by trained personnel wearing appropriate PPE. Use an absorbent material to contain the spill, and place all contaminated materials into a sealed, labeled hazardous waste container.

II. Quantitative Data Summary

The following table summarizes key information for this compound:

PropertyValueReference
CAS Number 74290-69-0[2]
Molecular Formula C₅H₆BrN₃[2]
Molecular Weight 188.03 g/mol [2]
Appearance Solid
Storage Store at 4°C, protected from light.[2]

III. Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical component of the laboratory workflow. The following step-by-step protocol must be followed for the safe and compliant disposal of this compound and any contaminated materials.

1. Waste Segregation: All waste containing this compound must be segregated as "Halogenated Organic Waste."[3][4] This is a critical step as halogenated compounds require specific disposal methods, such as high-temperature incineration, and should not be mixed with non-halogenated waste streams.[3][4][5]

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[6][7] The label should also include the date accumulation started and the associated hazards (e.g., "Toxic," "Irritant").

3. Waste Accumulation and Storage:

  • Collection: Carefully place all waste materials, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, into the designated hazardous waste container.

  • Storage: The sealed container should be stored in a designated satellite accumulation area within the laboratory.[7] This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents, and under the control of laboratory personnel.[7] Keep the container securely closed when not in use.

4. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[8][9][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][10]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.[6][9][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

IV. Visualizing the Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select & Label Hazardous Waste Container segregate->container accumulate Accumulate Waste in Designated Area container->accumulate contact_ehs Contact EHS for Pickup accumulate->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal contact_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for guidance on specific disposal policies and regulations.

References

Essential Safety and Operational Guide for 5-Bromo-6-methylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-6-methylpyrazin-2-amine (CAS No. 74290-69-0). Adherence to these protocols is essential for ensuring personal safety, maintaining a safe laboratory environment, and complying with regulatory standards.

Immediate Safety and Hazard Information:

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1]

Hazard Identification and Precautionary Statements:
Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product.[2]
H312Harmful in contact with skin.[1]Wear protective gloves. Wash hands thoroughly after handling.[2]
H315Causes skin irritation.[1]Wash hands thoroughly after handling. Wear protective gloves.[3]
H319Causes serious eye irritation.[1]Wear eye protection/face protection.[3]
H332Harmful if inhaled.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory.[4]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[5]
Eye Protection Safety glasses with side shields or chemical safety goggles are required.[4][6] A face shield should be worn in addition to goggles if there is a splash hazard.[4]
Skin and Body Protection A laboratory coat must be worn at all times.[1] For larger quantities or when there is a significant risk of contamination, consider chemical-resistant coveralls.[7]
Respiratory Protection All handling of this powdered compound that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

1.0 Preparation: 1.1. Ensure a certified chemical fume hood is operational. 1.2. Gather all necessary equipment (e.g., spatula, weigh boats, reaction vessel) and place them inside the fume hood.[5] 1.3. Verify that an appropriate chemical spill kit is readily accessible. 1.4. Ensure an eyewash station and safety shower are unobstructed and nearby.[8]

2.0 Weighing and Transfer: 2.1. Perform all weighing and transfer operations within the fume hood to contain any dust.[5] 2.2. Use a tared weigh boat for accurate measurement. 2.3. Handle the container of this compound carefully to avoid generating dust.[5] 2.4. Slowly and carefully transfer the weighed solid into the reaction vessel.[5]

3.0 Cleanup: 3.1. After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol). 3.2. Dispose of all contaminated materials as outlined in the disposal plan below.[5] 3.3. Remove PPE in the correct order to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.[5] 3.4. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.[9]

1.0 Waste Identification and Segregation: 1.1. All waste containing this compound must be classified as hazardous chemical waste.[3] 1.2. This includes the pure compound, reaction residues, and any contaminated disposable items such as gloves, weigh boats, and paper towels.[5][10] 1.3. Segregate this waste from incompatible materials, such as strong oxidizing agents.[3]

2.0 Waste Container and Labeling: 2.1. Use a designated, leak-proof, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene).[10] 2.2. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[3]

3.0 Storage and Disposal Procedure: 3.1. Keep the hazardous waste container securely closed at all times, except when adding waste.[3] 3.2. Store the container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[3] 3.3. Do not dispose of this compound or its containers in the regular trash or down the drain.[3] 3.4. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] 3.5. Maintain accurate records of the amount of waste generated and the date of disposal.[3]

Workflow Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 prep3 Gather all necessary materials prep2->prep3 weigh Weigh this compound prep3->weigh transfer Transfer to reaction vessel weigh->transfer decon Decontaminate surfaces and equipment transfer->decon dispose Dispose of waste in labeled container decon->dispose remove_ppe Remove PPE correctly dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

Disposal_Workflow start Waste Generation identify Identify as Hazardous Waste start->identify segregate Segregate from incompatible materials identify->segregate collect Collect in a labeled, sealed container segregate->collect store Store in designated satellite area collect->store contact_ehs Contact EHS for disposal store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.